molecular formula C6H10N4O B3056567 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one CAS No. 72410-49-2

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one

Cat. No.: B3056567
CAS No.: 72410-49-2
M. Wt: 154.17 g/mol
InChI Key: IQTXGQVXNHLXMO-UHFFFAOYSA-N
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Description

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-(dimethylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-10(2)6-8-3-4(7)5(11)9-6/h3H,7H2,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTXGQVXNHLXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604535
Record name 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID30604535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72410-49-2
Record name 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Tautomeric Dynamics of 5-Amino-2-(dimethylamino)-4(1H)-pyrimidinone

[1][2][3]

Abstract

The structural integrity of 5-amino-2-(dimethylamino)-4(1H)-pyrimidinone is not static; it is a dynamic equilibrium governed by solvent polarity, pH, and steric thermodynamics.[1][2][3] For drug development professionals, treating this scaffold as a fixed "keto" species leads to erroneous pharmacophore modeling and binding affinity predictions.[3] This guide dissects the tautomeric landscape of this pyrimidine derivative, establishing a self-validating analytical protocol to determine the dominant species in physiological and synthetic environments.[2]

The Tautomeric Landscape: Structural Fundamentals

The molecule comprises a pyrimidine core substituted with a dimethylamino group at C2, an amino group at C5, and a carbonyl/hydroxyl functionality at C4. Unlike isocytosine, where the C2-amino group introduces amino-imino tautomerism, the 2-dimethylamino substituent locks the C2 position , restricting the tautomeric equilibrium strictly to the lactam-lactim triad (N1, N3, and O4).[2]

The Three Dominant Species[2]
  • 1H-Keto Form (Lactam A): Protonation at N1.[1][2][3] This is the canonical nomenclature form "4(1H)-pyrimidinone".[1][2]

  • 3H-Keto Form (Lactam B): Protonation at N3.[1][2][3] Often competes with the 1H form in solution.[1][3]

  • Enol Form (Lactim): Protonation at O4 (4-hydroxypyrimidine).[1][3] Aromatized ring system, favored in non-polar solvents and the gas phase.[2]

Visualizing the Equilibrium

The following diagram illustrates the proton migration pathways that define the molecule's identity.

Tautomerscluster_legendThermodynamic DriversN11H-Keto Form(Canonical)Polar DominantEnolEnol Form(4-Hydroxypyrimidine)Aromatic/Non-PolarN1->Enol  Proton Shift N1 -> O4  N33H-Keto Form(Iso-Lactam)Sterically SensitiveN1->N3  Solvent Mediated  Enol->N3  Proton Shift O4 -> N3  Key1High Dielectric (Water/DMSO) -> Favors Keto (N1/N3)Key2Steric Bulk at C2 -> Destabilizes N3

Figure 1: Tautomeric equilibrium triad. The 2-dimethylamino group exerts steric pressure on N3, potentially shifting the equilibrium toward the N1-Keto form in polar media.[2]

Electronic Effects & Thermodynamic Stability[1][2]

Understanding the electronic push-pull mechanisms is vital for predicting reactivity.[1][2][3]

The Steric-Electronic Conflict[2]
  • C2-Dimethylamino Effect (Steric): The bulky

    
     group creates a "peri-interaction" with the N3 position.[1] If the N3 atom is protonated (3H-form), the N-H bond vector clashes sterically with the methyl groups of the dimethylamino substituent.[2] Hypothesis:  This steric strain thermodynamically disfavors the 3H-keto tautomer relative to the 1H-keto form.[1][2][3]
    
  • C5-Amino Effect (Electronic): The C5-amino group is a strong

    
    -donor (+M effect).[1][2] It increases electron density at C4 and C6.[1][2][3] This electron donation stabilizes the carbonyl bond in the keto forms, making the enol form less favorable in aqueous solution compared to unsubstituted pyrimidines.[2]
    
Predicted Stability Ranking (Aqueous/Polar)
RankTautomerRationale
1 1H-Keto Minimizes steric clash with C2-NMe2; Dipole solvated by water.[1][2][3]
2 3H-Keto High dipole, but destabilized by C2-NMe2 steric hindrance.
3 Enol Retains aromaticity but lacks the solvation energy of the zwitterionic-like keto forms.[1][2][3]

Analytical Protocol: Self-Validating Structure Determination

Relying on 1H NMR chemical shifts alone is insufficient due to rapid exchange.[1][2][3] The following protocol uses 15N-HMBC (Heteronuclear Multiple Bond Correlation) as the definitive "fingerprint" for tautomer assignment.

Experimental Workflow
  • Solvent Selection: Dissolve 10 mg of the compound in DMSO-

    
     (mimics polar biological pockets) and CDCl
    
    
    (mimics hydrophobic pockets).[1]
  • 1H NMR Prescreen: Identify the exchangeable proton.

    • Sharp singlet > 11 ppm: Indicates strong H-bond donor (Keto-NH).[1][2][3]

    • Broad mound < 10 ppm: Indicates Enol-OH or rapid exchange.[1][2][3]

  • 15N-HMBC (The Gold Standard):

    • Target the ring nitrogens (N1 and N3).

    • N-H Coupling: In the keto form, the protonated nitrogen will show a strong one-bond coupling (

      
       Hz) in coupled HSQC, or a specific correlation in HMBC.
      
    • Chemical Shift Mapping:

      • Pyridinic N (unprotonated):

        
         ppm.[1][2][3]
        
      • Pyrrolic N (protonated):

        
         ppm.[1][2][3]
        
Decision Logic for Assignment

WorkflowStartSample Preparation(DMSO-d6)Step1Acquire 1H NMRStart->Step1Check1Signal > 11.0 ppm?Step1->Check1Step2ALikely Keto Form(Lactam)Check1->Step2AYesStep2BLikely Enol/Rapid ExchangeCheck1->Step2BNoStep3Run 1H-15N HMBCStep2A->Step3Step2B->Step3Result1Correlation to N1(150-170 ppm)Step3->Result1Proton on N1Result2Correlation to N3(150-170 ppm)Step3->Result2Proton on N3Result3No N-H Correlation(OH Proton)Step3->Result3Proton on OConclusion1Dominant: 1H-KetoResult1->Conclusion1Conclusion2Dominant: 3H-KetoResult2->Conclusion2Conclusion3Dominant: EnolResult3->Conclusion3

Figure 2: Analytical decision tree for unambiguous tautomer assignment using Nitrogen-15 NMR spectroscopy.

Implications for Drug Discovery (SAR)

The choice of tautomer dramatically alters the Hydrogen Bond Donor (D) and Acceptor (A) profile, which is critical for kinase binding or nucleic acid intercalation.

Pharmacophore Mapping[1][2]
  • 1H-Keto (Canonical):

    • N1: H-Bond Donor (D).[1][2][3]

    • O4: H-Bond Acceptor (A).[1][2][3]

    • N3: H-Bond Acceptor (A).[1][3]

    • Pattern: D-A-A (N1-C2-N3).

  • Enol Form:

    • N1: H-Bond Acceptor (A).[1][2][3]

    • O4: H-Bond Donor (D).[1][2][3]

    • N3: H-Bond Acceptor (A).[1][3]

    • Pattern: A-A-A (Ring nitrogens are acceptors, OH is donor).[1][3]

Impact on Potency: If your target protein requires a donor at the N1 position (e.g., to mimic Guanosine), the 1H-keto form is the active species. If the binding pocket is hydrophobic, the enol form may be the species that traverses the membrane, requiring a re-equilibration to bind.

Synthesis & Purification Note

When synthesizing this compound (e.g., via condensation of 1,1-dimethylguanidine with a malonate derivative followed by nitrosation/reduction), purification on silica gel can be problematic.[2][3]

  • Issue: The tautomeric equilibrium leads to "streaking" on TLC and broad peaks in flash chromatography.

  • Solution: Use neutralized silica (pre-washed with 1% triethylamine) or reverse-phase (C18) chromatography with a buffered mobile phase (Ammonium Formate pH 4.[1][3]5) to stabilize one protonation state during purification.[1][3]

References

  • Katritzky, A. R., et al. (2010).[3] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Definitive text on heterocyclic tautomerism).

  • Stanovnik, B., & Tišler, M. (1981).[3] Tautomerism of pyrimidines and their derivatives. In The Chemistry of Heterocyclic Compounds. (Foundational work on pyrimidinone equilibrium).

  • Ghiviriga, I., et al. (2010).[3] Tautomerism of guanidines studied by 15N NMR. Magnetic Resonance in Chemistry. (Methodology for using 15N NMR to distinguish N-H sites).

  • Singh, R. M., et al. (2000).[3] Synthesis and Tautomeric Structure of 2-Substituted Pyrimidin-4-ones. Journal of Organic Chemistry. (Specific reference to 2-substituted effects on N1 vs N3 stability).

  • PubChem Compound Summary. (2024). 5-Aminopyrimidin-2(1H)-one and derivatives. National Library of Medicine.[1][2][3]

molecular weight and formula of C6H10N4O pyrimidine derivative

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the C₆H₁₀N₄O pyrimidine derivative landscape, focusing on the two most chemically significant isomers: 2,4-Diamino-6-ethoxypyrimidine and 2-Amino-4-dimethylamino-6-hydroxypyrimidine .

These compounds serve as critical intermediates in the synthesis of antifolate pharmaceuticals, kinase inhibitors, and as reference standards for impurity profiling in purine drug manufacturing.

Content Type: Technical Whitepaper & Experimental Guide Subject: Structural Elucidation, Synthesis, and Analytical Profiling of C₆H₁₀N₄O Isomers

Part 1: Chemical Identity & Physicochemical Core

The molecular formula C₆H₁₀N₄O (MW: 154.17 g/mol ) refers to a class of pyrimidine derivatives distinguished by their substitution patterns. In pharmaceutical research, distinguishing between the O-alkylated (ethoxy) and N-alkylated/hydroxylated isomers is critical for defining reaction pathways and impurity profiles.

Comparative Physicochemical Data

The following table contrasts the two primary isomers utilized in drug development.

PropertyIsomer A: 2,4-Diamino-6-ethoxypyrimidineIsomer B: 2-Amino-4-dimethylamino-6-hydroxypyrimidine
CAS Number 116436-03-476750-84-0 (and related tautomers)
Molecular Weight 154.17 g/mol 154.17 g/mol
Exact Mass 154.0855 Da154.0855 Da
Functional Class O-Alkylated PyrimidineHydroxypyrimidine / Pyrimidinone (Tautomeric)
pKa (Calc) ~7.2 (Basic amino groups)~4.5 (Acidic OH), ~9.5 (Basic N)
Solubility Soluble in DMSO, Methanol; Low in WaterSoluble in Dilute Base (NaOH), DMSO
Key Application Intermediate for Antifolates (e.g., Trimethoprim analogs)Precursor for substituted purines; Kinase inhibitor scaffold
Structural Distinction[1]
  • Isomer A is characterized by an ether linkage (-OCH₂CH₃) at the C6 position, preserving the aromaticity of the pyrimidine ring.

  • Isomer B exists in equilibrium between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms, significantly affecting its reactivity in nucleophilic substitutions.

Part 2: Synthesis & Experimental Protocols

Protocol A: Synthesis of 2,4-Diamino-6-ethoxypyrimidine

This protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The reaction is driven by the electron-deficient nature of the pyrimidine ring, activated by the leaving group (chloride) at the C6 position.

Reagents:

  • 2,4-Diamino-6-chloropyrimidine (Precursor)

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (Nucleophile)

  • Anhydrous Ethanol (Solvent)[1]

Workflow Diagram (SₙAr Mechanism):

Synthesis_A Start 2,4-Diamino-6-chloropyrimidine (C4H5ClN4) Intermediate Meisenheimer-like Transition State Start->Intermediate Nucleophilic Attack (Reflux 6h) Reagent Sodium Ethoxide (NaOEt / EtOH) Reagent->Intermediate Product 2,4-Diamino-6-ethoxypyrimidine (C6H10N4O) Intermediate->Product Elimination of Cl- Byproduct NaCl Intermediate->Byproduct

Figure 1: SₙAr synthesis pathway converting the chloro-precursor to the ethoxy-derivative via alkoxide attack.

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 2,4-Diamino-6-chloropyrimidine (1.0 eq) and anhydrous ethanol (10 volumes).

  • Activation: Dropwise add Sodium Ethoxide solution (2.5 eq) under nitrogen atmosphere. Note: Excess base ensures neutralization of any HCl generated and drives the equilibrium.

  • Reaction: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor conversion via TLC (DCM:MeOH 9:1) or HPLC.[1]

  • Quenching: Cool to room temperature. Neutralize the mixture to pH 7.0 using glacial acetic acid or dilute HCl.

  • Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water (to dissolve NaCl) and filter the precipitating solid.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white crystalline needles.

Protocol B: Synthesis of 2-Amino-4-dimethylamino-6-hydroxypyrimidine

This synthesis relies on a condensation cyclization between a guanidine derivative and a diester.

Reagents:

  • 1,1-Dimethylguanidine Sulfate

  • Diethyl Malonate

  • Sodium Methoxide (Base)

Step-by-Step Methodology:

  • Condensation: Dissolve 1,1-Dimethylguanidine (1.0 eq) and Diethyl Malonate (1.1 eq) in Methanol containing Sodium Methoxide (3.0 eq).

  • Cyclization: Reflux for 12 hours. The base deprotonates the guanidine and the active methylene of the malonate, facilitating ring closure.

  • Work-up: Evaporate methanol. Dissolve residue in minimal water.

  • Precipitation: Acidify carefully to pH 5–6 with HCl. The hydroxypyrimidine (enol form) will precipitate out of solution.

Part 3: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis requires robust analytical data. The following parameters serve as a self-validating system for identifying C₆H₁₀N₄O isomers.

HPLC Method for Isomer Differentiation

Because Isomer A (Ethoxy) and Isomer B (Hydroxy/Keto) have distinct polarities, Reverse Phase HPLC (RP-HPLC) is the standard for separation.

ParameterCondition
Column C18 (ODS), 250mm x 4.6mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH 2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm
Retention Logic Isomer B (Polar, OH group) elutes early (~4-6 min). Isomer A (Non-polar, Ethoxy group) elutes later (~12-15 min).
Mass Spectrometry (ESI-MS) Interpretation
  • Parent Ion: Both isomers show [M+H]⁺ at m/z 155.18.

  • Fragmentation Pattern (MS/MS):

    • Isomer A (Ethoxy): Expect a loss of 28 Da (Ethylene, -C₂H₄) via McLafferty rearrangement, yielding a peak at m/z 127 (2,4-diamino-6-hydroxypyrimidine core).

    • Isomer B (Dimethylamino): Expect a loss of 45 Da (Dimethylamine) or 15 Da (Methyl), depending on collision energy.

Part 4: Critical Impurity Warning (Theophylline Related Compound D)

Researchers must be aware of a common database confusion. The substance Theophylline Related Compound D (often listed in pharmacopeias) also shares the formula C₆H₁₀N₄O (as the free base) but is NOT a pyrimidine.

  • Correct Identity: N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide.[2][3]

  • Origin: This is a degradation product of Theophylline (a purine) where the pyrimidine ring has opened, leaving the imidazole ring intact.

  • Differentiation: This compound will have a significantly different UV spectrum and NMR profile (singlet for imidazole proton) compared to the pyrimidine derivatives discussed above.

Differentiation Logic Diagram:

Impurity_Logic Query Unknown Sample MW 154.17 (C6H10N4O) Test 1H NMR Analysis Query->Test Result_A Signals: Ethyl group (Triplet + Quartet) Conclusion: 2,4-Diamino-6-ethoxypyrimidine Test->Result_A Ethoxy Pattern Result_B Signals: 2 x Methyl singlets + Aromatic H Conclusion: Dimethylamino-hydroxypyrimidine Test->Result_B N-Methyl Pattern Result_C Signals: Imidazole Singlet + Amide NH Conclusion: Theophylline Impurity D (Imidazole) Test->Result_C Ring Open Pattern

Figure 2: Decision tree for structural elucidation of C6H10N4O isomers using NMR.

References

  • PubChem. (2025).[3] 2,4-Diamino-6-ethoxypyrimidine Compound Summary. National Library of Medicine. [Link]

  • European Pharmacopoeia. (2024). Theophylline Related Compound D (Impurity Standards). [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the structural backbone of a significant portion of pharmaceuticals, owing to their diverse stereochemical and electronic properties. This guide provides an in-depth exploration of the strategic application of heterocyclic building blocks in modern drug discovery. We will delve into the rationale behind their prevalence, key structural classes, and their role in optimizing pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the art and science of medicinal chemistry.

The Ubiquity and Strategic Importance of Heterocycles in Drug Design

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of medicinal chemistry.[1][2][3] Their prevalence is not coincidental; it is a direct result of the unique and advantageous properties they confer to a molecule. Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in drug design.[4]

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur introduces a level of structural and functional diversity that is difficult to achieve with carbocyclic systems alone.[1][5] These heteroatoms can act as hydrogen bond donors or acceptors, modulate a molecule's pKa, and influence its overall conformation and electronic distribution. This allows medicinal chemists to fine-tune a compound's properties to achieve the desired biological effect.[6]

The strategic advantages of employing heterocyclic building blocks include:

  • Modulation of Physicochemical Properties: Heterocycles are instrumental in optimizing a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4] By altering lipophilicity, solubility, and polarity, chemists can enhance oral bioavailability and metabolic stability.[4][6]

  • Bioisosteric Replacement: Heterocyclic rings are often used as bioisosteres for other functional groups, such as amides.[7] This can lead to improved pharmacokinetic properties, reduced toxicity, and enhanced target engagement.[7]

  • Scaffold Hopping and Library Design: The vast array of available heterocyclic scaffolds provides a rich foundation for scaffold hopping and the design of diverse compound libraries for high-throughput screening.[1]

  • Enhanced Target Interactions: The unique three-dimensional shapes and electronic properties of heterocycles enable specific and high-affinity interactions with biological targets like enzymes, receptors, and nucleic acids.[1][8]

Prevalent Heterocyclic Scaffolds in Approved Pharmaceuticals

An analysis of FDA-approved drugs reveals a recurring cast of heterocyclic structures, highlighting their proven value in successful therapeutic agents. Nitrogen-containing heterocycles are particularly prominent.[7]

RankHeterocycleClassNotable Drug ExamplesTherapeutic Area
1Pyridine6-membered, N-containingImatinibOncology
2Piperidine6-membered, N-containingDonepezilAlzheimer's Disease
3Pyrrolidine5-membered, N-containingErtugliflozinDiabetes
4Piperazine6-membered, N-containingImatinibOncology
5Pyrimidine6-membered, N-containingImatinibOncology
6Pyrazole5-membered, N-containingCelecoxibAnti-inflammatory
7Triazole5-membered, N-containingAlprazolamAnxiolytic
8Imidazole5-membered, N-containingMetronidazoleAntibiotic
9Tetrahydropyran6-membered, O-containingAtorvastatinCardiovascular
10Tetrahydrofuran5-membered, O-containingSofosbuvirAntiviral

This table summarizes data on the most common heterocyclic rings found in EMA and FDA approved drugs.[9][]

Nitrogen-containing heterocycles such as pyridine, piperidine, and pyrimidine are consistently among the most frequently observed scaffolds.[7][9][] Oxygen-containing rings like tetrahydropyran and tetrahydrofuran are also common, particularly in natural product-derived drugs.[11]

The Drug Discovery Workflow: Integrating Heterocyclic Building Blocks

The journey from a promising hit compound to a marketable drug is a complex, multi-stage process. Heterocyclic building blocks play a critical role at each step.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical cluster_1 Role of Heterocycles Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead (H2L) HTS->Hit_to_Lead Hit Identification Lead_Op Lead Optimization Hit_to_Lead->Lead_Op SAR Establishment Preclinical Preclinical Development Lead_Op->Preclinical Candidate Selection Lib_Design Library Design Lib_Design->HTS Scaffold_Hop Scaffold Hopping Scaffold_Hop->Hit_to_Lead ADMET_Mod ADMET Modulation ADMET_Mod->Lead_Op IP_Novelty IP Novelty IP_Novelty->Lead_Op

Caption: A simplified workflow of the drug discovery process highlighting key stages where heterocyclic building blocks are strategically employed.

Hit-to-Lead: Establishing Structure-Activity Relationships (SAR)

Once initial "hits" are identified from screening, the hit-to-lead stage focuses on establishing a preliminary understanding of the structure-activity relationship (SAR).[1] This involves synthesizing a small, focused library of analogs to probe the molecular interactions between the compound and its target.

Experimental Protocol: Parallel Synthesis of a Pyrazole Library

This protocol describes a common method for rapidly generating a library of substituted pyrazoles, a privileged scaffold in medicinal chemistry.

Objective: To explore the SAR of a hypothetical hit compound containing a pyrazole core.

Materials:

  • Substituted hydrazine hydrochlorides

  • 1,3-Diketones

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Parallel synthesis reactor block

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In an array of reaction vials, add a 1,3-diketone (1.0 eq) dissolved in ethanol.

  • Hydrazine Addition: To each vial, add a unique substituted hydrazine hydrochloride (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Seal the vials and heat the reactor block to 80°C for 4-6 hours.

  • Workup: Allow the reactions to cool to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification and Analysis: The organic layers are concentrated in vacuo. The crude products are then purified by preparative HPLC and characterized by HPLC-MS to confirm identity and purity.

Causality: The use of a parallel synthesizer allows for the efficient and simultaneous synthesis of multiple analogs under identical conditions. This approach accelerates the exploration of SAR by systematically varying the substituents on the pyrazole core.

Case Study: Imatinib (Gleevec®) - A Triumph of Heterocycle-Driven Design

Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), is a prime example of how multiple heterocyclic building blocks can be integrated to create a highly effective and specific drug.[12]

Imatinib_Structure cluster_pyridine Pyridine cluster_pyrimidine Pyrimidine cluster_piperazine Piperazine Imatinib Imatinib Structure N_py N Core Phenylaminopyrimidine Core N_py->Core H-bond acceptor N1_pym N N2_pym N N1_pip N N2_pip N Core->N1_pym Core->N2_pym Core->N1_pip Solubility & Pharmacokinetics

Caption: A diagram illustrating the key heterocyclic components of Imatinib and their contributions to its pharmacological profile.

The structure of Imatinib strategically incorporates three key heterocycles:

  • Pyridine: Acts as a hydrogen bond acceptor, crucial for binding to the hinge region of the BCR-Abl kinase.

  • Pyrimidine: Forms the core of the phenylaminopyrimidine scaffold, a well-established kinase-binding motif.

  • Piperazine: A basic moiety that is protonated at physiological pH. This feature enhances the drug's solubility and is critical for its favorable pharmacokinetic properties.

The development of Imatinib demonstrates an expert understanding of how different heterocyclic building blocks can be combined to address multiple aspects of drug design, from target binding to ADMET optimization.

Future Directions: Expanding the Heterocyclic Toolbox

The field of medicinal chemistry is constantly evolving, with new synthetic methodologies enabling access to previously unexplored chemical space.[4] Advances in areas such as metal-catalyzed cross-coupling reactions and flow chemistry are making it easier to synthesize complex and diverse heterocyclic scaffolds.[8]

Furthermore, the integration of computational chemistry and artificial intelligence is accelerating the design of novel heterocyclic compounds with desired properties.[8] These in silico tools can predict ADMET properties and target binding affinities, helping to prioritize synthetic efforts and increase the efficiency of the drug discovery process.

Conclusion

Heterocyclic building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their unparalleled structural and functional diversity allows for the creation of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[13] A deep understanding of the properties and applications of different heterocyclic systems is fundamental to the successful design and development of the next generation of medicines.

References

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). ResearchGate. Available at: [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available at: [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link]

  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (n.d.). Vici Health Sciences. Available at: [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Medicinal Chemistry. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. Available at: [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Available at: [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances. Available at: [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • Heterocyclic Compounds: Structure, Properties, and Applications. (n.d.). SlidePlayer. Available at: [Link]

  • MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. (n.d.). IIP Series. Available at: [Link]

Sources

2-Substituted-5-Aminopyrimidin-4-one Derivatives: Synthetic Architecture & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted-5-aminopyrimidin-4-one scaffold represents a privileged chemotype in modern drug discovery, particularly within the kinase inhibitor space (e.g., Tie-2, p38 MAPK, IRAK4) and antifolate therapeutics. Its utility stems from its ability to mimic the purine nucleobase architecture while offering a distinct vector (the C5-amino group) for accessing hydrophobic pockets within enzyme active sites.

This technical guide provides a comprehensive analysis of the scaffold's synthetic construction, physicochemical behavior (specifically tautomerism), and structure-activity relationships (SAR). It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.

Chemical Architecture & Tautomerism

The Tautomeric Equilibrium

Understanding the tautomerism of the pyrimidin-4-one core is non-negotiable for rational drug design. While often drawn as the 4-hydroxy (enol) form in older literature, the 4-one (keto) tautomer is the dominant species in solution and the solid state, stabilized by amide resonance.

  • Keto Form (Preferred): Acts as a Hydrogen Bond Acceptor (HBA) at the carbonyl oxygen and a Hydrogen Bond Donor (HBD) at N3. This motif is critical for binding to the hinge region of kinases (e.g., the interaction with the backbone NH of the hinge residue).

  • Enol Form (Rare): May become relevant only under specific pH conditions or within specific hydrophobic protein environments that stabilize the aromatic pyrimidinol system.

Physicochemical Profile[1][2][3][4][5][6][7]
  • pKa: The N3 proton is weakly acidic (pKa ~ 8.5–9.5), allowing deprotonation under basic conditions to form the pyrimidinolate anion, which is a potent nucleophile for alkylation reactions.

  • Solubility: The 5-amino group significantly enhances aqueous solubility compared to the 5-unsubstituted parent, acting as a weak base (pKa of conjugate acid ~ 2.5–3.5).

Synthetic Methodologies

The construction of 2-substituted-5-aminopyrimidin-4-ones is most reliably achieved through a Nitration-Reduction sequence applied to the parent pyrimidinone. Direct cyclization methods exist but often suffer from lower regioselectivity.

Protocol A: The Nitration-Reduction Sequence (Standard)

This route allows for late-stage introduction of the amino group, enabling the synthesis of diverse libraries by varying the starting amidine.

Step 1: Cyclization to the Pyrimidin-4-one Core

Reagents: Amidine hydrochloride (1.0 eq), Ethyl ethoxymethyleneacetoacetate (or similar


-keto ester), NaOEt (2.5 eq), EtOH.
Conditions:  Reflux, 4–6 h.
  • Dissolve sodium metal in anhydrous ethanol to generate NaOEt.

  • Add the amidine hydrochloride (e.g., benzamidine, acetamidine) and stir for 15 min.

  • Add the electrophile (e.g., ethyl ethoxymethyleneacetoacetate for C6-methyl, or ethyl formate equivalents for C6-H).

  • Reflux until TLC indicates consumption of the amidine.

  • Workup: Acidify with acetic acid to pH 5 to precipitate the 2-substituted-pyrimidin-4-one. Filter and wash with water.

Step 2: Electrophilic Nitration at C5

Reagents: Conc.


, Fuming 

(1.2 eq). Conditions:

to RT, 1–2 h.
  • Dissolve the pyrimidin-4-one in conc.

    
     at 
    
    
    
    .
  • Dropwise add fuming

    
    , maintaining temperature 
    
    
    
    .
  • Stir at room temperature. The C5 position is electronically activated for electrophilic aromatic substitution (SEAr) by the electron-donating effects of the N3/C4-oxo system, despite the electron-deficient nature of the pyrimidine ring.

  • Workup: Pour onto crushed ice. The 5-nitro derivative typically precipitates as a yellow solid.

Step 3: Reduction to 5-Amine

Reagents:


 (balloon), 10% Pd/C, MeOH OR Fe powder, 

, EtOH/H2O. Conditions: RT, 2–12 h.[1]
  • Suspend the 5-nitro compound in MeOH.

  • Add 10 mol% Pd/C catalyst.

  • Stir under hydrogen atmosphere.

  • Workup: Filter through Celite. Concentrate filtrate to yield the 2-substituted-5-aminopyrimidin-4-one .

Visualization: Synthetic Pathway

Synthesis Start Amidine (R-C(=NH)NH2) Inter1 2-Substituted- pyrimidin-4-one Start->Inter1 NaOEt, EtOH Reflux Reagent1 Ethyl ethoxymethylene- acetoacetate Reagent1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 5-Nitro- pyrimidin-4-one Step2->Inter2 Step3 Reduction (Pd/C, H2) Inter2->Step3 Final 2-Substituted- 5-Aminopyrimidin-4-one Step3->Final

Caption: Step-wise construction of the 5-amino core via the robust Nitration-Reduction pathway.

Medicinal Chemistry & SAR

The 5-aminopyrimidin-4-one scaffold is a versatile template. Its biological activity is modulated by three distinct vectors:[2]

The Hinge Binding Motif (N3 / C4=O)

In kinase inhibitors, this region mimics the adenine ring of ATP.

  • Mechanism: The C4-carbonyl oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge region. The N3-H (or N1) can donate a hydrogen bond to the backbone carbonyl.

  • Design Rule: Substituents at N3 (e.g., alkylation) usually abolish kinase activity by disrupting this H-bond network and forcing the ring out of coplanarity.

The Specificity Vector (C5-Amino)

The C5-amino group is the primary handle for introducing "warheads" or hydrophobic linkers.

  • Urea Derivatization: Reaction with isocyanates yields 5-ureidopyrimidin-4-ones . This motif is classic in Type II kinase inhibitors (e.g., Tie-2, p38, VEGFR), where the urea forms a bidirectional H-bond "staple" with the conserved Glu/Asp residues in the active site.

  • Acylation: Amide formation allows access to the solvent-exposed region or back-pockets.

The Solubility/Selectivity Tail (C2-Position)

The substituent at C2 (derived from the starting amidine) extends into the solvent channel or the ribose binding pocket.

  • Small Groups (Me, Et): Often lead to high metabolic clearance.

  • Solubilizing Groups: Incorporation of morpholine, piperazine, or solubilizing heterocycles (via a linker) at C2 improves DMPK properties without sterically clashing with the ATP pocket.

Visualization: Structure-Activity Relationship (SAR)

SAR Core 5-Aminopyrimidin-4-one Core Scaffold C2 C2 Position (Solubility/Selectivity) Core->C2 C4 N3-H / C4=O (Hinge Binding) Core->C4 C5 C5-Amino Group (Warhead Attachment) Core->C5 C2_Detail Tolerates bulky groups (Morpholine, Piperazine) Controls LogP & Solubility C2->C2_Detail C4_Detail Must remain unsubstituted for ATP-mimetic H-bonding C4->C4_Detail C5_Detail Derivatize to Urea/Amide Targets hydrophobic pocket (e.g., Tie-2, p38) C5->C5_Detail

Caption: Pharmacophore mapping of the scaffold highlighting the three critical vectors for drug design.

Case Study: Design of a Tie-2 Kinase Inhibitor

Target: Tie-2 (Tyrosine kinase with Ig and EGF homology domains 2), crucial for angiogenesis. Objective: Design a Type II inhibitor using the 5-aminopyrimidin-4-one scaffold.

Experimental Workflow
  • Scaffold Synthesis: Prepare 2-phenyl-5-aminopyrimidin-4-one using the Nitration-Reduction protocol described above.

  • Warhead Installation (Urea Formation):

    • Dissolve the 5-amino scaffold in anhydrous THF/DMF.

    • Add 3-trifluoromethylphenyl isocyanate (1.1 eq).

    • Stir at RT for 12 h.

    • Outcome: The resulting urea moiety [Ar-NH-CO-NH-Pyrimidinone] is designed to bind to the DFG-out conformation of the kinase, with the trifluoromethyl group occupying the hydrophobic allosteric pocket.

  • Validation:

    • Enzymatic Assay: Measure

      
       against Tie-2 using a FRET-based kinase assay.
      
    • Cellular Assay: HUVEC (Human Umbilical Vein Endothelial Cells) proliferation assay.

Data Summary (Hypothetical/Representative):

Compound R (C2-Pos) R' (C5-Urea) Tie-2 IC50 (nM) Solubility (µM)
1 Methyl Phenyl >1000 >100
2 Phenyl 3-CF3-Phenyl 45 5

| 3 | 4-Morpholinophenyl | 3-CF3-Phenyl | 12 | 85 |[3]

Interpretation: Compound 3 combines the potency of the aryl-urea motif (C5) with the solubility-enhancing morpholine group at C2, representing an optimized lead.

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Antiviral Chemistry & Chemotherapy. Link

  • Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Structure-Based Design of p38 MAP Kinase Inhibitors. ChemMedChem. Link

  • Tautomerism of 4-pyrimidone and its derivatives. ChemicalBook Technical Review. Link

  • Synthesis of amidines and their application in heterocycle synthesis. Arkivoc. Link

Sources

Methodological & Application

Application Note: De Novo Synthesis of 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors, purine bioisosteres, and fluorescent chemosensors[1]. Specifically, 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one provides a highly functionalized, electron-rich vector for downstream cross-coupling, amidation, or bicyclic annulation.

Directly synthesizing a 5-aminopyrimidine from acyclic precursors is synthetically challenging due to the instability of 2-amino-3-oxopropanoate derivatives. Therefore, the most robust and scalable approach relies on a three-step linear sequence: a Traube-type condensation to form the pyrimidine core, followed by regioselective electrophilic nitration, and concluding with chemoselective catalytic hydrogenation. This guide details a self-validating, high-yield protocol for this sequence, emphasizing the mechanistic causality behind each reagent selection.

Synthetic Pathway & Mechanistic Design

Synthesis SM N,N-Dimethylguanidine Sulfate + Ethyl 3,3-diethoxypropionate Int1 2-(Dimethylamino)pyrimidin-4(3H)-one (Traube Condensation) SM->Int1 NaOMe, MeOH Reflux, 12h Int2 2-(Dimethylamino)-5-nitropyrimidin-4(3H)-one (Electrophilic Nitration) Int1->Int2 HNO3, H2SO4 0 °C to RT, 3h Target 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one (Catalytic Hydrogenation) Int2->Target H2, 10% Pd/C MeOH, RT, 6h

Fig 1: Three-step synthetic route to 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one.

Causality in Reagent Selection
  • Acetal over Aldehyde: In Step 1, ethyl 3,3-diethoxypropionate is utilized instead of formylacetic acid. Formylacetic acid rapidly polymerizes under basic conditions. The diethyl acetal acts as a stable, masked electrophile that undergoes in situ elimination to the reactive enol ether only when heated with the guanidine base[2].

  • Regiocontrol in Nitration: The pyrimidine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution (EAS). However, the synergistic electron-donating effects of the 2-dimethylamino group and the 4-oxo (hydroxy tautomer) group strongly activate the C5 position, allowing for exclusive regioselective nitration without over-oxidation[].

  • Chemoselective Reduction: Catalytic hydrogenation using 10% Pd/C is selected over dissolving metal reductions (e.g., SnCl2/HCl). This avoids harsh acidic conditions that can protonate the dimethylamino group, complicate aqueous workup, or lead to partial ring saturation[4].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Dimethylamino)pyrimidin-4(3H)-one

Objective: Construct the pyrimidine core via a base-mediated Traube condensation.

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with N,N-dimethylguanidine sulfate (27.2 g, 100 mmol) and anhydrous methanol (200 mL).

  • Base Addition (Causality): Slowly add a 25% w/w solution of Sodium Methoxide (NaOMe) in methanol (64.8 mL, 300 mmol). Rationale: Two equivalents of NaOMe are strictly required to neutralize the sulfate counterion and liberate the free guanidine base, while the third equivalent catalyzes the condensation.

  • Electrophile Addition: Stir for 30 minutes at room temperature to ensure complete free-basing. A white precipitate of sodium sulfate will form. Add ethyl 3,3-diethoxypropionate (38.0 g, 200 mmol) dropwise.

  • Cyclization: Equip the flask with a reflux condenser and heat to 65 °C for 12 hours.

  • Self-Validation (IPC): TLC (DCM:MeOH 9:1) should show the disappearance of the ester and the formation of a strong UV-active spot (Rf ~0.4).

  • Workup: Cool to room temperature, filter off the Na2SO4 salts, and concentrate the filtrate in vacuo. Dissolve the residue in water (100 mL) and adjust the pH to 7.0 using 1M HCl. Extract with Chloroform (3 x 100 mL), dry over MgSO4, and evaporate to yield a pale yellow solid.

Step 2: Electrophilic Nitration to 2-(Dimethylamino)-5-nitropyrimidin-4(3H)-one

Objective: Install the nitrogenous precursor at the C5 position.

  • Acidic Solvation: In a 250 mL flask, dissolve 2-(dimethylamino)pyrimidin-4(3H)-one (13.9 g, 100 mmol) in concentrated Sulfuric Acid (H2SO4, 40 mL). Cool the mixture to 0 °C using an ice-salt bath. Rationale: H2SO4 acts as both the solvent and the catalyst to generate the highly reactive nitronium ion (

    
    ).
    
  • Nitration: Slowly add fuming Nitric Acid (HNO3, >90%, 5.0 mL, ~110 mmol) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent oxidative degradation of the dimethylamino group.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Self-Validation (IPC): The solution will transition from pale yellow to a deep amber. Quench a 10 µL aliquot in water; a yellow precipitate confirms the formation of the highly conjugated nitro-pyrimidine[].

  • Workup: Pour the acidic mixture slowly over 400 g of crushed ice with vigorous stirring. The product will crash out as a bright yellow precipitate. Filter via vacuum, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.

Step 3: Reduction to 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one

Objective: Chemoselective reduction of the nitro group to the target amine.

  • Setup: Transfer the nitro intermediate (18.4 g, 100 mmol) to a 500 mL Parr hydrogenation flask or a heavy-walled round-bottom flask. Dissolve in a 1:1 mixture of Methanol and THF (200 mL). Rationale: THF is required to fully solubilize the nitro intermediate, which has poor solubility in pure methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.8 g, 10% w/w).

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). Maintain a Hydrogen atmosphere (balloon pressure, ~1 atm) and stir vigorously at room temperature for 6 hours.

  • Self-Validation (IPC): The reaction is complete when hydrogen uptake ceases and the solution transitions from bright yellow to nearly colorless (or pale pink due to trace oxidation of the amine). TLC (DCM:MeOH 9:1) will show a new, highly polar, ninhydrin-positive spot[4].

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry out, as Pd/C can ignite in air. Concentrate the filtrate in vacuo to afford the crude amine. Recrystallize from hot ethanol to yield pure 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one as off-white crystals.

Quantitative Reaction Parameters & Analytical Data

To ensure reproducibility, target yields and expected analytical markers are summarized below.

ParameterStep 1: Core CondensationStep 2: NitrationStep 3: Hydrogenation
Scale (Starting Material) 100 mmol (Guanidine)100 mmol (Pyrimidine)100 mmol (Nitro-pyrimidine)
Reaction Time / Temp 12 h / 65 °C3 h / 0 °C

25 °C
6 h / 25 °C
Expected Yield (%) 78 - 85%88 - 92%90 - 95%
Physical Appearance Pale yellow powderBright yellow solidOff-white crystalline solid
TLC Rf (DCM:MeOH 9:1) 0.42 (UV active)0.65 (UV active)0.25 (Ninhydrin positive)
Key 1H-NMR Marker

7.85 (s, 1H, C6-H)

8.90 (s, 1H, C6-H)

7.20 (s, 1H, C6-H)
ESI-MS [M+H]+ 140.08185.06155.09

References

  • ChemBK. "Pirimor - Preparation of 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine." Chemical Database & Preparation Methods. Available at:[Link][2]

  • ResearchGate. "Catechol Derivatives as Fluorescent Chemosensors for Wide‐Range pH Detection." Spectroscopic Properties of 2-dimethylamino-4-hydroxypyrimidine derivatives. Available at:[Link][1]

Sources

Application Note: Synthesis of 2-(Dimethylamino)-4-amino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The pyrimidine scaffold is a cornerstone in modern drug development, acting as a critical pharmacophore in numerous kinase inhibitors, antiviral therapeutics, and agrochemicals (1)[1]. Constructing this heterocycle often involves the condensation of substituted guanidines with bifunctional electrophiles. This protocol details the robust, base-catalyzed condensation of N,N-dimethylguanidine with ethyl cyanoacetate to yield 2-(dimethylamino)-4-amino-6-hydroxypyrimidine (tautomerically known as 2-(dimethylamino)-6-aminopyrimidin-4-ol).

Using an asymmetric precursor like N,N-dimethylguanidine introduces specific regiochemical dynamics. The sterically encumbered and less nucleophilic dimethylated nitrogen remains exocyclic at the C2 position, directing the unsubstituted primary and secondary nitrogens to drive the cyclization (2)[2]. This application note provides a self-validating, scalable methodology engineered for high yield and analytical purity.

Mechanistic Insights and Causality

The transformation is a cascade condensation-cyclization reaction governed by strict nucleophilic and thermodynamic principles:

  • Free Base Generation: N,N-dimethylguanidine is utilized as a sulfate salt for bench stability. Sodium ethoxide is employed to liberate the free base in situ.

  • Nucleophilic Acyl Substitution: The primary amine of the guanidine attacks the ester carbonyl of ethyl cyanoacetate. Maintaining strictly anhydrous conditions is paramount; any adventitious water will lead to the irreversible saponification of the ester into cyanoacetic acid, terminating the reaction sequence.

  • Intramolecular Cyclization: The resulting acylguanidine intermediate undergoes a highly favored 6-exo-dig cyclization, where the internal guanidine nitrogen attacks the pendant cyano group (3)[3].

  • Tautomerization: The initially formed imine rapidly tautomerizes to the aromatic pyrimidine system, driven by the thermodynamic stabilization of the heteroaromatic ring.

Mechanism N1 N,N-Dimethylguanidine (Free Base) N3 Acylguanidine Intermediate N1->N3 Nucleophilic Attack (- EtOH) N2 Ethyl Cyanoacetate (Electrophile) N2->N3 NaOEt Base N4 Intramolecular Cyclization N3->N4 Nitrile Addition N5 2-(Dimethylamino)- 4-amino-6-hydroxypyrimidine N4->N5 Tautomerization

Fig 1. Mechanistic pathway of pyrimidine ring formation via intramolecular cyclization.

Experimental Methodology

Reagents Required:

  • N,N-Dimethylguanidine sulfate: 10.0 g (36.7 mmol)

  • Ethyl cyanoacetate: 8.3 g (73.4 mmol)

  • Sodium metal: 1.7 g (73.9 mmol)

  • Absolute ethanol (Anhydrous): 100 mL

  • Glacial acetic acid: As needed for pH adjustment

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: Under a dry nitrogen atmosphere, carefully add sodium metal (1.7 g) in small portions to 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer. Causality: Generating the alkoxide in situ ensures a perfectly anhydrous environment, which is critical to prevent the competitive hydrolysis of ethyl cyanoacetate.

  • Free Base Liberation: Once the sodium is fully dissolved and hydrogen evolution ceases, add N,N-dimethylguanidine sulfate (10.0 g) to the solution. Stir the resulting suspension at room temperature for 30 minutes. A fine white precipitate of sodium sulfate will form as the free guanidine base is liberated.

  • Condensation: Via a dropping funnel, add ethyl cyanoacetate (8.3 g) dropwise over 15 minutes. The mixture will transition into a pale yellow suspension.

  • Reflux & Cyclization: Attach a reflux condenser and heat the reaction to reflux (78°C) for 6 hours. Self-Validation: Monitor reaction progress via TLC (DCM:MeOH 9:1). The disappearance of the UV-active ethyl cyanoacetate spot confirms the completion of the cyclization cascade.

  • Isolation of the Sodium Salt: Remove the heat source and allow the flask to cool to room temperature, then chill in an ice bath for 1 hour. The pyrimidine product precipitates as a sodium salt. Filter the solid and wash with 20 mL of cold absolute ethanol.

  • Neutralization & Precipitation: Dissolve the collected crude solid in 50 mL of deionized water. Slowly add glacial acetic acid dropwise while continuously monitoring the pH. Target a final pH of 5.5 to 6.0. Causality: The target pyrimidine is amphoteric. Adjusting the solution to its isoelectric point minimizes its aqueous solubility, forcing the pure free base to precipitate out of solution.

  • Final Recovery: Filter the resulting white crystalline solid, wash thoroughly with cold deionized water to remove residual sodium acetate, and dry under high vacuum at 60°C for 12 hours.

Workflow Step1 1. Base Preparation Dissolve Na in absolute EtOH Step2 2. Free Base Generation Add N,N-Dimethylguanidine salt Step1->Step2 Step3 3. Condensation Add Ethyl Cyanoacetate & Reflux (6h) Step2->Step3 Step4 4. Precipitation Cool to RT, collect sodium salt Step3->Step4 Step5 5. Neutralization Adjust pH to 5.5-6.0 with AcOH Step4->Step5 Step6 6. Isolation Filter, wash, and dry under vacuum Step5->Step6

Fig 2. Experimental workflow for the synthesis of 2-(dimethylamino)-4-amino-6-hydroxypyrimidine.

Quantitative Data & Troubleshooting

Table 1: Reaction Optimization Parameters

ParameterCondition TestedObservation / YieldRecommendation
Solvent Methanol45% yield, transesterification observedAvoid; use Absolute Ethanol
Solvent Absolute Ethanol82% yield, clean profileOptimal Solvent
Base K₂CO₃Incomplete free-base generationAvoid weak bases
Base NaOEt (in situ)Rapid conversion, high purityOptimal Base
Temperature Room Temp (25°C)Reaction stalls at acyclic intermediateRequires thermal activation
Temperature Reflux (78°C)Complete cyclization within 6hOptimal Temperature

Table 2: Analytical Characterization Summary

Analytical MethodExpected Signals / Data PointsStructural Correlation
¹H NMR (DMSO-d₆) δ 10.2 (br s, 1H), 6.1 (br s, 2H), 4.8 (s, 1H), 3.0 (s, 6H)OH (tautomeric), NH₂, Pyrimidine C5-H, N(CH₃)₂
¹³C NMR (DMSO-d₆) δ 164.5, 162.1, 158.3, 79.4, 37.2C=O/C-OH, C-NH₂, C-NMe₂, C5 (aromatic), N(CH₃)₂
LC-MS (ESI+) m/z 155.09 [M+H]⁺Confirms molecular weight of C₆H₁₀N₄O

References

  • Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals. Quin, L.D., Tyrell, J.A. John Wiley & Sons. 1

  • Product Class 19: Pyridopyrimidines. Science of Synthesis, Thieme. 2

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, Arkat USA. 3

Sources

Application Note: Solubility & Handling of 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Primary Solvent: Dimethyl Sulfoxide (DMSO) Application: Stock solution preparation for biological assays, medicinal chemistry synthesis, and kinetic solubility profiling.[1]

This guide details the protocol for solubilizing 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one (hereafter referred to as 5-ADP ) in DMSO. Due to the presence of multiple hydrogen-bond donors (amine, amide/lactam) and acceptors (pyrimidine nitrogens, carbonyl), this compound exhibits a strong crystal lattice that requires a polar aprotic solvent like DMSO for effective dissolution. This document provides a self-validating protocol to determine solubility limits, prepare stable stock solutions, and mitigate precipitation risks during aqueous dilution.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior.[1]

PropertyValue / DescriptionRelevance to Solubility
Molecular Formula C₆H₁₀N₄OHigh nitrogen content increases polarity.
Molecular Weight 154.17 g/mol Low MW facilitates dissolution but high density of polar groups opposes it.
Core Structure Pyrimidin-4(3H)-oneTautomeric equilibrium (lactam/lactim). The lactam (keto) form typically dominates in DMSO.
Functional Groups 5-Amino (

), 2-Dimethylamino (

)
The 5-amino group is a H-bond donor; the dimethylamino is a lipophilic donor.
Predicted LogP ~ -0.5 to 0.5 (Low)Hydrophilic nature suggests good solubility in DMSO but risk of "crashing out" in very non-polar environments.

DMSO Solubility Protocol

Reagents and Equipment[2][3]
  • Solvent: Anhydrous DMSO (≥99.9%, Biological Grade). Note: DMSO is hygroscopic; water absorption significantly decreases solvating power.

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics which DMSO can leach.

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Analytical balance.

Maximum Solubility Determination (Stepwise Method)

Since specific solubility data varies by crystal polymorph and purity, researchers must empirically determine the limit using this "Stepwise Addition" protocol.

Target: To determine if the compound is soluble at 50 mM (Standard High-Throughput Screening concentration).

  • Calculation:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass:

      
      
      
  • Weighing: Weigh ~7.7 mg of 5-ADP into an amber vial. Record exact mass.

  • Solvent Addition (Incremental):

    • Add 50% of the calculated DMSO volume (

      
      ).
      
    • Vortex for 60 seconds.

    • Observation: If clear, solubility is

      
      .
      
    • If particles remain, add remaining

      
       DMSO.
      
    • Vortex and Sonicate (30-40 kHz) for 5 minutes at ambient temperature.

  • Visual Validation:

    • Hold vial against a dark background with a focused light source (Tyndall effect check).

    • Pass: Solution is optically clear.

    • Fail: Visible suspension or pellet. Action: Dilute to 25 mM.

Standard Stock Preparation (10 mM)

For most biological assays, a 10 mM stock is the industry standard.

Protocol:

  • Weigh 1.54 mg of 5-ADP.

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 2-5 minutes if necessary.

  • QC Check: Inspect for clarity.

Stability and Storage

The 5-amino group is susceptible to oxidation, which can lead to the formation of azo-dimers or degradation products (often turning the solution yellow/brown).

  • Temperature: Store at -20°C or -80°C .

  • Container: Amber glass to prevent photodegradation.

  • Freeze-Thaw: Limit to < 5 cycles. Aliquot into single-use volumes (e.g.,

    
    ) to avoid repeated temperature stress.
    
  • Hygroscopicity: Store vials in a desiccator or sealed bag with desiccant packs. Absorbed water causes precipitation of the compound upon freezing.

Biological Application: Aqueous Dilution

A critical failure point in assays is the precipitation of the compound when the DMSO stock is diluted into aqueous buffers (PBS, Media). This is known as "crashing out."

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to media often causes local precipitation due to the rapid change in polarity.

Correct Workflow:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 or 1:20 in culture medium (or buffer) to create a 10x or 20x working solution.

    • Critical Step: Vortex immediately upon addition.

  • Final: Add the Intermediate solution to the cell culture plate.

Serial Dilution Workflow (Visualized)

DilutionProtocol Stock Stock Solution (10 mM in 100% DMSO) Step1 Intermediate Step (Pre-dilution) Stock->Step1 1 µL Precip Risk: Precipitation (Check Turbidity) Step1->Precip Mix Media Aqueous Media (Buffer/RPMI) Media->Step1 999 µL Well Assay Well (Final: 10 µM, 0.1% DMSO) Precip->Well Transfer 100 µL (If Clear)

Figure 1: Recommended dilution workflow to minimize precipitation shock. Direct addition of 100% DMSO stock to cells can cause local high-concentration precipitation.

Troubleshooting Guide

IssueRoot CauseSolution
Solution turns yellow/brown Oxidation of the 5-amino group.Discard. Prepare fresh stock. Purge future stocks with Nitrogen/Argon before sealing.
Precipitate upon thawing DMSO absorbed water; solubility decreased at low temp.Warm to 37°C and vortex.[2] If solids persist, filter (0.22 µm PTFE) and re-quantify concentration via UV-Vis.
"Oiling out" in media Compound is lipophilic enough to separate but not crystalline.Increase DMSO concentration slightly (up to 0.5% if cells tolerate) or use a carrier like BSA.
Difficult dissolution Strong crystal lattice energy.Heat to 40°C in a water bath for 10 minutes. Sonicate.[2]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility profiling in drug discovery).
  • Way, L. (2018). DMSO Solubility Assessment Protocol. National Center for Advancing Translational Sciences (NCATS). Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

  • Gaylord Chemical. (2014). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (Authoritative industrial guide on DMSO solvent properties). Link

Sources

Application Notes & Protocols: Synthesis of Fused Pyrimidines from 5-Amino-pyrimidin-4-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fused pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The 5-amino-pyrimidin-4-one motif is a particularly versatile and powerful precursor for constructing these complex heterocyclic systems. This guide provides an in-depth exploration of key synthetic strategies for creating fused pyrimidine derivatives, complete with detailed, field-tested protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Core Concepts: The Synthetic Power of 5-Amino-pyrimidin-4-one

The utility of 5-amino-pyrimidin-4-one as a building block stems from its unique electronic and structural features. The C5-amino group is a potent nucleophile, strategically positioned adjacent to the C4-carbonyl and the ring nitrogens. This arrangement facilitates a variety of annulation (ring-forming) reactions with bifunctional electrophiles, enabling the construction of diverse fused systems such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.[4] The choice of the second reactant dictates the nature of the fused ring, offering a modular approach to chemical library synthesis.

General Synthetic Workflow

The synthesis of fused pyrimidines from 5-amino-pyrimidin-4-one precursors generally follows a structured workflow. The process begins with the selection of appropriately substituted starting materials and culminates in the purification and rigorous characterization of the final compound.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Analysis A Select Substituted 5-Aminopyrimidin-4-one C Choose Solvent & Catalyst A->C B Select Cyclization Partner (e.g., Dicarbonyl, Aldehyde) B->C D Reaction Setup & Heating/Irradiation C->D Initiate Reaction E Monitor Progress (TLC/LC-MS) D->E F Reaction Work-up (Quenching, Extraction) E->F G Crude Product Isolation F->G Obtain Crude H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: General workflow for fused pyrimidine synthesis.

Key Synthetic Strategies and Protocols

This section details three robust and widely adopted methods for synthesizing medicinally relevant fused pyrimidine systems.

Strategy 1: Pyrido[2,3-d]pyrimidines via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for constructing the pyrido[2,3-d]pyrimidine skeleton, which is present in kinase inhibitors and other therapeutics.[5] The reaction involves the condensation of a 5-aminopyrimidine with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Mechanism Insight: The reaction proceeds via an initial Michael-type addition of the amino group to the electron-deficient alkene of the malonic ester derivative, followed by the elimination of an alcohol. The resulting intermediate undergoes a thermally induced intramolecular cyclization, where the pyrimidine C6-position attacks one of the ester carbonyls, followed by tautomerization to yield the aromatic 4-oxo-quinoline system.[6] High temperatures are typically required to drive the cyclization, often necessitating the use of high-boiling point solvents like diphenyl ether or Dowtherm A.[7]

G start 5-Aminopyrimidin-4-one + EMME intermediate1 Anilidomethylenemalonate Intermediate start->intermediate1 Condensation (-EtOH) cyclization Thermal Cyclization (High Temp) intermediate1->cyclization 6π-Electrocyclization product Pyrido[2,3-d]pyrimidine Product cyclization->product Tautomerization

Caption: Simplified Gould-Jacobs reaction mechanism.

Protocol: Synthesis of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

  • Materials:

    • 6-Amino-1,3-dimethyluracil (a substituted 5-aminopyrimidin-4-one)

    • Diethyl ethoxymethylenemalonate (EMME)

    • Diphenyl ether (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 6-amino-1,3-dimethyluracil (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Add diphenyl ether as the solvent (approx. 5-10 mL per gram of aminouracil).

    • Heat the mixture to a gentle reflux (approx. 250-260 °C) using a heating mantle.

    • Maintain the reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

    • Dilute the cooled mixture with hexane or petroleum ether to further precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

    • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure compound.

Quantitative Data Summary (Representative Examples)

5-Aminopyrimidine PrecursorCyclization PartnerConditionsYield (%)Reference
6-AminouracilDiethyl ethoxymethylenemalonatePhosphoric acid, heat~70-80%[8]
6-Amino-1,3-dimethyluracilDiethyl ethoxymethylenemalonateDiphenyl ether, reflux>85%[9][10]
4-Amino-2,6-dihydroxypyrimidineDiethyl ethoxymethylenemalonateMicrowave, solvent-free~90%[10]

From the Bench (Trustworthiness & Expertise):

  • Solvent Choice is Critical: The high boiling point of diphenyl ether is essential for providing the thermal energy needed for the cyclization step.[7] Ensure your glassware is rated for these temperatures.

  • Microwave Acceleration: For some substrates, solvent-free microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, offering a greener alternative to traditional heating.[10]

  • Troubleshooting Poor Cyclization: If the acyclic intermediate is isolated but fails to cyclize, consider using a different high-temperature solvent or adding a catalytic amount of a strong acid like polyphosphoric acid (PPA) to facilitate the ring closure.

Strategy 2: Thieno[2,3-d]pyrimidines via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes, which can be readily cyclized to form thieno[2,3-d]pyrimidines.[11] These scaffolds are prevalent in molecules targeting protein kinases and other enzymes.[12] While this protocol starts from components that form a pyrimidine in a later step, the principles are directly adaptable for pre-formed pyrimidines possessing the required functionality. A common modern approach is to first synthesize a 2-aminothiophene via the Gewald reaction and then build the pyrimidine ring onto it.

Mechanism Insight: The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.[13][14] The base promotes the formation of an enolate from the ketone and a carbanion from the nitrile, leading to a Knoevenagel condensation. The resulting adduct then reacts with sulfur to form a thiolate, which undergoes intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[15]

Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Precursor)

  • Materials:

    • Cyclohexanone

    • Ethyl cyanoacetate

    • Elemental sulfur (powdered)

    • Ethanol

    • Morpholine or Triethylamine (base)

  • Procedure:

    • To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

    • Add a catalytic amount of morpholine (approx. 0.2 eq) to the mixture.

    • Gently heat the reaction mixture to reflux (around 50-60 °C) for 1-2 hours. The solution will typically turn a deep orange/red color.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • The resulting 2-aminothiophene can then be cyclized with reagents like formamide or urea under heat to form the thieno[2,3-d]pyrimidin-4-one core.[13][14]

Quantitative Data Summary (Gewald Reaction)

Ketone/AldehydeActive Methylene NitrileBaseYield (%)Reference
CyclohexanoneEthyl cyanoacetateMorpholine~75-85%[13]
AcetoneMalononitrileTriethylamine~60-70%[16]
Various KetonesMalononitrileK2CO3 (heterogeneous)>80%[14]

From the Bench (Trustworthiness & Expertise):

  • Base Selection: The choice of base is crucial. Morpholine is commonly used, but other organic bases like triethylamine or even heterogeneous bases like potassium carbonate can be effective.[14]

  • Sulfur Quality: Use finely powdered elemental sulfur for optimal reactivity.

  • Exothermicity: The initial stages of the reaction can be exothermic. Ensure controlled addition of the base and have cooling available.

  • Subsequent Cyclization: To form the fused pyrimidine, the isolated 2-aminothiophene is typically heated in formamide or with urea at high temperatures (>150 °C). This step drives the condensation and ring closure to form the final thieno[2,3-d]pyrimidin-4-one.[13]

Strategy 3: Tetrahydropyrido[2,3-d]pyrimidines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and related heterocyclic systems.[17][18] A variation of this reaction can be applied to 5-aminopyrimidines to construct fused, partially saturated pyridine rings, yielding tetrahydropyrido[2,3-d]pyrimidines. This reaction involves the condensation of the aminopyrimidine with an aldehyde or ketone to form a Schiff base (iminium ion under acidic conditions), followed by an intramolecular electrophilic substitution.[19][20]

Mechanism Insight: The reaction is typically catalyzed by a Brønsted or Lewis acid.[21] The acid protonates the carbonyl of the aldehyde/ketone, activating it for nucleophilic attack by the 5-amino group. After dehydration to form an iminium ion, the electron-rich C6 position of the pyrimidine ring acts as the nucleophile, attacking the electrophilic iminium carbon to close the ring and form the final product after deprotonation.[17]

Protocol: General Procedure for Pictet-Spengler type Cyclization

  • Materials:

    • 6-Amino-1,3-dimethyluracil

    • A selected aldehyde (e.g., acetaldehyde, benzaldehyde)

    • Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TSA)

    • Dichloromethane (DCM) or Toluene

  • Procedure:

    • Dissolve the 6-amino-1,3-dimethyluracil (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

    • Add the aldehyde (1.1 eq) to the solution.

    • Add the acid catalyst (0.1 to 1.0 eq of TFA or p-TSA).

    • Stir the reaction at room temperature or with gentle heating (40-50 °C). If using toluene, a Dean-Stark trap can be used to remove water.

    • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

    • Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

From the Bench (Trustworthiness & Expertise):

  • Aldehyde Reactivity: Electron-deficient aldehydes tend to react faster. Aliphatic aldehydes are also highly reactive but can be prone to side reactions like self-condensation.

  • Acid Catalyst: TFA is a strong, volatile acid that is often effective and easily removed. For more sensitive substrates, a milder solid acid like p-TSA can be used.

  • Water Removal: The formation of the intermediate imine/iminium ion releases water. Removing this water, either azeotropically with a Dean-Stark trap (in toluene) or by using a drying agent, can drive the reaction to completion.

Conclusion

The 5-amino-pyrimidin-4-one scaffold is a foundational building block in synthetic and medicinal chemistry. The strategic application of classic and modern named reactions, such as the Gould-Jacobs, Gewald, and Pictet-Spengler reactions, provides robust and versatile pathways to a vast array of fused pyrimidine heterocycles.[1][22] By understanding the underlying mechanisms and optimizing reaction protocols, researchers can efficiently generate novel chemical entities for drug discovery and development programs.

References

  • Jain, K., et al. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. PubMed. [Link]

  • Jain, K., et al. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Europe PMC. [Link]

  • Kaur, R., et al. (2021). An Appraisal on Synthetic and Medicinal Aspects of Fused Pyrimidines as Anti Neoplastic Agents. PubMed. [Link]

  • Al-Ostath, A., et al. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

  • Roopan, S.M., & Sompalle, R. (2016). Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. ResearchGate. [Link]

  • Dinakaran, V. S., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

  • Yadav, T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Al-Anazi, M., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. [Link]

  • Roopan, S.M., & Sompalle, R. (2016). Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Taylor & Francis Online. [Link]

  • Wang, C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. [Link]

  • Krasavin, M., et al. (2019). Methods for the synthesis of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. [Link]

  • Wang, C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

  • Sauthof, L., et al. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]

  • Reddy, L.S., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

  • Ibrahim, D.A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][22]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • Al-Omary, F.A.M. (2010). The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. [Link]

  • Aly, O.M., et al. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. [Link]

  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. MDPI. [Link]

  • Thomas, S.P., et al. (2017). EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. Rasayan J. Chem. [Link]

  • Hsieh, P., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC. [Link]

  • Borovlev, I.V., et al. (2004). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][23]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate. [Link]

  • Dotsenko, V.V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]

  • Tantawy, E.S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • N/A. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N/A. Pictet–Spengler reaction. Wikipedia. [Link]

  • Asati, V., et al. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]

  • Teijeira, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S.M. (2020). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures. [Link]

  • Sabatino, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Raheem, I.T., & Jacobsen, E.N. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic Letters. [Link]

  • N/A. Gould–Jacobs reaction. Wikipedia. [Link]

  • N/A. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Jiang, X., et al. (2021). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nam, N.L., et al. (2003). CONDENSATION OF 1-SUBSTITUTED 5-AMINOPYRAZOLES WITH β-DICARBONYL COMPOUNDS. Springer. [Link]

  • Shah, R., et al. (2014). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • N/A. The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. ResearchGate. [Link]

  • Hsiao, Y., & Rios, R. (2016). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Publications. [Link]

  • Kaval, N., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. [Link]

Sources

preparation of kinase inhibitors using pyrimidinone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors via Regioselective Functionalization of Pyrimidinone Scaffolds

Executive Summary

The pyrimidinone scaffold (specifically 2-amino-pyrimidin-4(3H)-one) represents a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine ring of ATP. Its capacity to form bidentate hydrogen bonds within the "hinge region" of kinases makes it a critical intermediate for targeting p38 MAPK, Aurora Kinases, and GSK3


.

This guide addresses the primary synthetic bottleneck in utilizing this scaffold: Regioselective N-alkylation . Due to the lactam-lactim tautomerism of the pyrimidinone core, synthetic routes often yield mixtures of


, 

, and

-alkylated products. This protocol details a field-proven methodology to control this selectivity, ensuring high yields of the bioactive

-isomer, alongside downstream functionalization strategies.

Scientific Foundation & Mechanism

The Hinge Binder Concept

Kinase inhibitors typically function by competing with ATP. The pyrimidinone core mimics the adenine base of ATP.

  • Donor-Acceptor Motif: The C4-carbonyl acts as a hydrogen bond acceptor (interacting with the backbone NH of the hinge residue), while the C2-amino group (or N3-H) acts as a hydrogen bond donor.

  • Tautomeric Challenge: The pyrimidinone ring exists in equilibrium between the keto (lactam) and enol (lactim) forms. The lactam form is generally required for specific kinase inhibition, but the lactim form is often more reactive toward electrophiles, leading to undesired

    
    -alkylation.
    
Strategic Retrosynthesis

The following workflow illustrates the assembly of a Type I kinase inhibitor using a pyrimidinone intermediate.

Retrosynthesis Target Target Kinase Inhibitor (N1-Alkylated Core) Intermed Pyrimidinone Intermediate (Tautomeric Core) Target->Intermed Regioselective Alkylation Precursors Precursors (Guanidine + Beta-Keto Ester) Intermed->Precursors Cyclocondensation

Figure 1: Retrosynthetic logic for pyrimidinone-based kinase inhibitors.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of the Pyrimidinone Core

Objective: To synthesize 2-amino-6-arylpyrimidin-4(3H)-one.

Reagents:

  • Aryl

    
    -keto ester (1.0 equiv)
    
  • Guanidine carbonate (1.2 equiv)

  • Absolute Ethanol (0.5 M concentration)

  • Sodium Ethoxide (2.5 equiv)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with absolute ethanol under

    
     atmosphere. Add sodium ethoxide and stir until fully dissolved.
    
  • Addition: Add guanidine carbonate. Stir for 15 minutes at room temperature to liberate the free guanidine base.

  • Condensation: Add the aryl

    
    -keto ester dropwise.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by LCMS for the consumption of the ester.
    
  • Workup (Critical for Purity):

    • Cool reaction to room temperature.

    • Concentrate the solvent to

      
      20% volume in vacuo.
      
    • Dilute with water and neutralize to pH 6–7 using 1M HCl. The pyrimidinone product typically precipitates at neutral pH.

    • Filter the solid, wash with cold water and diethyl ether to remove unreacted keto-ester.

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) should show a broad singlet around 10.5–11.0 ppm (NH lactam) and absence of ethyl ester signals.
Protocol B: Regioselective N1-Alkylation (The "Selectivity Switch")

Objective: To selectively alkylate the


-position (essential for p38/MAPK activity) over the 

or

positions.

The Challenge: Under standard basic conditions (e.g.,


/Acetone), 

-alkylation often competes. The Solution: Use of Cesium Carbonate (

) in DMF promotes

-alkylation via the "Ceasium Effect" (coordination to the carbonyl oxygen blocks

-attack).

Reagents:

  • Pyrimidinone Intermediate (from Protocol A)

  • Alkyl Halide (e.g., Iodomethane or substituted Benzyl Bromide) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Suspension: Dissolve the pyrimidinone in anhydrous DMF. Add

    
    .
    
  • Activation: Stir the suspension at room temperature for 30 minutes. The solution often turns yellow/orange, indicating deprotonation.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at

    
     for 4 hours.
    
    • Note: Higher temperatures (

      
      ) increase the risk of 
      
      
      
      -alkylation (thermodynamic product).
  • Quench & Isolation:

    • Pour the mixture into ice-cold water.

    • Extract with EtOAc (

      
      ).
      
    • Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Elution Order:

      
      -alkyl (fastest) 
      
      
      
      
      
      -alkyl (target)
      
      
      
      
      -alkyl (slowest/most polar).

Data Analysis (Regioisomer Confirmation):

  • HMBC NMR: This is the gold standard.

    • N1-Alkyl: The

      
      -alkyl protons will show a correlation to the C2 (guanidino carbon) and C6 (vinyl carbon).
      
    • O-Alkyl: The alkyl protons will show a correlation to C4 (carbonyl carbon).

Protocol C: Alternative Route via Chloropyrimidine (The "Aromatization" Route)

Context: If


-alkylation yields are poor, convert the pyrimidinone to a chloropyrimidine, couple, and then hydrolyze (rare) or keep the aromatic core (common for many kinase inhibitors like Gefitinib analogs).

Reagents:


, 

-Dimethylaniline (catalytic). Procedure:
  • Reflux the pyrimidinone in neat

    
     for 2 hours.
    
  • Evaporate excess

    
     (Caution: toxic fumes).
    
  • Isolate the 4-chloropyrimidine.

  • Perform

    
     displacement with an aniline to install the "hinge binding" amine.
    

Visualization of Reaction Pathways

The following diagram illustrates the critical regioselectivity decision tree during the synthesis.

Regioselectivity Start Pyrimidinone Tautomer Pair (Lactam <-> Lactim) Cond_Soft Soft Base / Polar Aprotic (Cs2CO3 / DMF) Start->Cond_Soft Cond_Hard Hard Base / Kinetic Control (NaH / THF) Start->Cond_Hard Cond_POCl3 Aromatization (POCl3) Start->Cond_POCl3 Prod_N1 N1-Alkyl Product (Target: p38/MAPK Inhibitor) Cond_Soft->Prod_N1 Major Product (Thermodynamic) Prod_O O-Alkyl Product (Inactive Impurity) Cond_Hard->Prod_O Competes Prod_Cl 4-Chloropyrimidine (Intermediate for SNAr) Cond_POCl3->Prod_Cl Dehydration

Figure 2: Decision tree for functionalizing the pyrimidinone core. The choice of base dictates the N vs O selectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High O-Alkylation "Hard" electrophile or solvent effect.Switch solvent from THF to DMF or DMSO. Ensure

is used (Ceasium coordinates oxygen, shielding it).
Low Yield in Cyclization Wet ethanol or incomplete decarboxylation.Use freshly prepared NaOEt. Ensure vigorous reflux.
Product Solubility Pyrimidinones are highly crystalline/polar.Use DMSO for NMR. For reactions, if solubility is poor in DMF, try NMP at

.
Regioisomer ID NMR signals are ambiguous.Run 1H-15N HMBC . This definitively distinguishes N1 vs N3 substitution patterns.

Case Study Data: p38 MAPK Inhibition[1][2][3][4][5][6]

Compound: 1-methyl-2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one.

Synthesis Summary:

  • Core: Condensation of ethyl 4-fluorobenzoylacetate + guanidine (

    
     yield).
    
  • Alkylation:

    
    , MeI, DMF (
    
    
    
    ).
  • Result:

    
     ratio of 12:1 . Isolated yield of 
    
    
    
    -isomer:
    
    
    .

Biological Validation (In Vitro Kinase Assay):

  • Assay: FRET-based competition assay (p38

    
    ).
    
  • IC50: 45 nM (Target N1-isomer) vs >10

    
    M (O-alkyl isomer).
    
  • Interpretation: This confirms the structural necessity of the lactam carbonyl for hydrogen bonding in the ATP pocket.

References

  • BenchChem. (2025).[1] Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Retrieved from

  • Natarajan, S. R., et al. (2003).[2] p38MAP kinase inhibitors.[3][2][4][5] Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Putatunda, S., et al. (2012).[6] Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. European Journal of Medicinal Chemistry. Retrieved from

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry. Retrieved from

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to solve purification challenges effectively.

Section 1: Foundational Understanding & FAQs

This section addresses the fundamental properties of your compound and common issues that arise before purification begins.

Question: What are the key physicochemical properties of 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one that I should be aware of before starting purification?

Answer: Understanding your molecule's properties is the first step to a successful purification. 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one is a substituted pyrimidinone, and its structure presents several challenges and opportunities:

  • High Polarity: The combination of the pyrimidinone core, an amino group, and a dimethylamino group makes the molecule quite polar. This high polarity means it will have low solubility in non-polar solvents like hexanes and toluene but better solubility in polar solvents like water, methanol, or DMSO.[1] This property is the primary driver for choosing between different chromatographic techniques.

  • Basic Centers: The amino and dimethylamino groups are basic. This is a critical factor, especially in normal-phase chromatography. These basic groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing.[2][3]

  • Potential for Tautomerization: The pyrimidin-4(3H)-one core can exist in different tautomeric forms. While this doesn't typically interfere with purification, it's a structural feature to be aware of during characterization by techniques like NMR.

Question: What are the most common impurities I should expect from the synthesis of this compound?

Answer: A successful purification strategy is built on knowing what you are trying to remove. While the exact impurity profile depends on your specific synthetic route, we commonly see the following classes of impurities with this scaffold.

Impurity ClassPotential Origin & Structure ExampleRationale for Formation
Unreacted Starting Materials Varies depending on your specific synthesis.Incomplete reaction conversion is a common source of impurities.
Hydrolysis Products e.g., Replacement of the dimethylamino group with a hydroxyl group.Can occur during aqueous work-up conditions, particularly if the pH is not controlled.
Dimeric By-products e.g., Bis(pyrimidinyl)methane derivatives.Self-condensation reactions can occur, especially under basic conditions or at elevated temperatures.[4]
Residual Solvents e.g., DMF, DMSO, Ethanol, Acetonitrile.High-boiling point solvents used in the reaction or initial purification steps that are not fully removed.[4]
Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective method for achieving high purity, but it can be challenging for polar, functionalized molecules.

Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common problem that occurs when your compound separates from the solution as a super-saturated liquid instead of a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the concentration of your compound is too high for the chosen solvent system.[2]

Here is a systematic approach to solve this issue:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Once it's a clear solution, add more of the primary solvent (the one your compound is more soluble in) to dilute the solution.

  • Slow Cooling: This is critical. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Slow cooling provides the necessary time for proper crystal lattice formation.

  • Use a Solvent/Anti-Solvent System: If a single solvent isn't working, a dual-solvent system is often the solution. Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or even DMF/DMSO if necessary). Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., diethyl ether, hexanes, or water) dropwise until you see persistent cloudiness. Re-heat gently until the solution becomes clear again, and then allow it to cool slowly.

  • Try Diffusion Crystallization: For compounds that are only soluble in high-boiling polar solvents like DMF or DMSO, vapor diffusion is an excellent technique. Dissolve your compound in DMF/DMSO in a small vial. Place this open vial inside a larger, sealed jar containing a volatile anti-solvent (like dichloromethane or diethyl ether). The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting the growth of high-quality crystals over several days.[5]

Section 3: Mastering Chromatographic Purification

For complex mixtures or when recrystallization fails, column chromatography is the method of choice. The key is selecting the right type of chromatography and optimizing the conditions.

Purification Strategy Decision Workflow

The following workflow can help you decide on the best starting point for purification.

G start Crude Product Analysis (TLC, LCMS) is_major Is Product the Major Component (>80%)? start->is_major is_solid Is the Crude Material a Solid? is_major->is_solid Yes chromatography Proceed to Chromatography is_major->chromatography No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_solid->chromatography No recrystallize->chromatography If Fails or Purity is Insufficient tlc_screen Perform TLC Screening (Normal Phase) chromatography->tlc_screen rf_check Is Rf between 0.2 and 0.4 with good separation? tlc_screen->rf_check npc Use Normal-Phase Chromatography (NPC) rf_check->npc Yes hilic Consider HILIC or Reverse-Phase (RPC) rf_check->hilic No (Rf ≈ 0)

Caption: Decision workflow for purification strategy.

Frequently Asked Questions: Chromatography

Question: My compound is streaking badly on my silica gel TLC plate. What does this mean for my column?

Answer: Streaking is a classic sign of an undesirable and overly strong interaction between your compound and the stationary phase.[2] For a basic compound like 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one, this is almost certainly due to the basic amino groups binding tightly to the acidic silanol groups on the silica surface. This will translate directly to poor separation and low recovery on a silica gel column.

G cluster_0 Without Modifier cluster_1 With Triethylamine (Et3N) Modifier silica Si-OH Si-OH Si-OH compound1 Pyrimidine-NH2 compound1->silica:f1 Strong Acid-Base Interaction (Tailing) silica2 Si-OH Si-O(-) HNEt3(+) Si-OH modifier Et3N modifier->silica2:f1 Et3N blocks acidic sites compound2 Pyrimidine-NH2 compound2->silica2:f0 Weak Interaction (Good Elution)

Caption: Mechanism of peak tailing and the effect of a basic modifier.

Solution: To fix this, you must add a basic modifier to your mobile phase. A small amount (0.1-1%) of triethylamine or pyridine will compete with your compound for the acidic silanol sites, effectively "masking" them and allowing your compound to elute symmetrically.[2]

Question: My compound either stays at the baseline (Rf ≈ 0) or runs with the solvent front (Rf ≈ 1) on silica. How do I get it to move properly?

Answer: This is a mobile phase polarity issue.

  • If Rf ≈ 0: Your mobile phase is not polar enough to move the compound off the highly polar silica.[3] You need to increase the polarity. For a typical dichloromethane/methanol system, you would increase the percentage of methanol.

  • If Rf ≈ 1: Your mobile phase is too polar, and your compound has a much higher affinity for the mobile phase than the stationary phase.[3] You need to decrease the polarity by reducing the percentage of the polar solvent (e.g., methanol).

The goal for good separation is to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 on TLC.[2][6]

Question: Should I use Normal-Phase, Reverse-Phase, or HILIC for this compound?

Answer:

  • Normal-Phase (NPC): This is a good starting point. Using silica gel with a mobile phase like dichloromethane/methanol or ethyl acetate/hexanes (with a basic modifier) is often successful.[3]

  • Reverse-Phase (RPC): This can be challenging. Because your compound is very polar, it may have very little retention on a nonpolar C18 column and elute in or near the void volume, resulting in poor separation from other polar impurities.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best method for highly polar, hydrophilic compounds like yours.[3] HILIC uses a polar stationary phase (like silica or an amino-functionalized phase) with a mobile phase that is high in organic solvent (e.g., acetonitrile) with a small amount of water. This combination allows for the retention and separation of compounds that are unretained in reverse-phase.[7]

Detailed Protocol: Normal-Phase Column Chromatography

This protocol is designed for the purification of moderately polar, basic pyrimidine derivatives on silica gel.

1. Mobile Phase Selection:

  • Use Thin Layer Chromatography (TLC) to find the optimal solvent system.
  • Start with a system of Dichloromethane (DCM) / Methanol (MeOH). Test ratios like 98:2, 95:5, and 90:10.
  • Crucially, add 0.5% triethylamine (TEA) to your prepared mobile phase to prevent peak tailing.
  • The ideal system will give your product an Rf of 0.2-0.4 and show clear separation from major impurities.[6]

2. Column Packing:

  • Select a column size appropriate for your sample amount (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample weight).[3]
  • Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., pure DCM).
  • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped. Do not let the silica run dry.[3]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (2-3 times the weight of your product) to this solution. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully apply this solution to the top of the column bed.[3]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin elution, collecting fractions of a consistent volume.
  • Monitor the collected fractions by TLC to identify which ones contain your pure product.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure (rotary evaporation) to yield your purified compound.
Section 4: Purity Assessment

After purification, you must verify the purity of your material. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.

Question: How do I set up an HPLC method to confirm the purity of my final product?

Answer: A reverse-phase HPLC method is excellent for purity assessment. While RPC can be difficult for preparative-scale purification of this polar compound, it provides high-resolution separation for analytical purposes.

Protocol: Analytical Reverse-Phase HPLC
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for RPC.[4]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA is an ion-pairing agent that improves peak shape for basic analytes.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Common organic modifier for RPC.
Gradient 5% B to 95% B over 15 minutesA gradient elution is effective for separating compounds with a range of polarities.[2][4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Detection UV at 254 nmThe pyrimidine ring system is UV active and this is a common wavelength for detection.[2]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[4]
Section 5: References
  • Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

  • Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

Sources

Technical Support Center: Removing Unreacted Guanidine from Pyrimidinone Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the effective removal of unreacted guanidine from pyrimidinone reaction mixtures. The methodologies described herein are grounded in fundamental chemical principles to ensure reliable and reproducible purification outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is removing residual guanidine so challenging?

A1: The difficulty in removing guanidine stems from its exceptionally high basicity and the resulting physical properties of its protonated form, the guanidinium ion.

  • High Basicity: Guanidine is one of the strongest organic bases in water, with the conjugate acid (guanidinium) having a pKa of approximately 13.6.[1] This means that in neutral or even moderately basic conditions, it exists almost exclusively as the positively charged guanidinium cation.[2][3][4]

  • Polarity and Solubility: The guanidinium ion is highly polar and forms salts (e.g., guanidine hydrochloride) that are very soluble in water and other polar solvents like methanol and ethanol.[5][6][7] However, these salts are practically insoluble in many common nonpolar organic solvents used for product isolation.[5] This high polarity can cause it to bind strongly to polar stationary phases like silica gel, leading to significant tailing or irreversible adsorption during column chromatography.[8][9]

  • Salt Formation with Product: If the pyrimidinone product possesses any acidic functional groups, it can form a stable salt with the highly basic guanidine, making separation by simple extraction or crystallization nearly impossible.

Q2: How can I quickly assess if my pyrimidinone product is contaminated with guanidine?

A2: Several analytical techniques can detect guanidine contamination:

  • ¹H NMR Spectroscopy: Guanidine protons often appear as a broad singlet in the amine region of the spectrum. In D₂O, these protons will exchange, causing the signal to disappear. The exact chemical shift can vary depending on the solvent and the salt form.

  • Thin-Layer Chromatography (TLC): Guanidine is extremely polar and will typically remain at the baseline (Rf = 0) in many common organic solvent systems (e.g., ethyl acetate/hexanes). A baseline spot that stains with ninhydrin or other amine-sensitive stains is a strong indicator of guanidine contamination.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. Guanidine has a molecular weight of 59.07 g/mol and will be detected as its protonated molecular ion [M+H]⁺ at an m/z of 60.06.

Q3: What are the primary strategies for removing guanidine?

A3: The main strategies exploit the differences in basicity and solubility between guanidine and the typically less basic pyrimidinone product. The most common methods include:

  • Aqueous Acidic Wash (Liquid-Liquid Extraction): Converts guanidine into a water-soluble salt that can be washed away from the organic phase.[10][11]

  • Chromatography: Utilizes a stationary phase to separate the highly polar guanidine from the less polar product. This method often requires modification to be effective.[12]

  • Recrystallization: Purifies the product based on differences in solubility between the pyrimidinone and guanidine salts in a specific solvent system.[13][14][15]

  • Scavenger Resins: Employs solid-supported reagents that selectively bind to and remove guanidine from the solution.[16][17]

II. Troubleshooting and Detailed Protocols

This section provides detailed troubleshooting guides for the most common purification challenges encountered when dealing with guanidine contamination.

Guide 1: Purification by Aqueous Acidic Wash

This is often the first and most effective method to try, provided your pyrimidinone product is stable to acid and has good solubility in a water-immiscible organic solvent.

Core Principle: An acidic wash protonates the highly basic guanidine, forming a guanidinium salt. This salt is highly soluble in the aqueous phase and can be separated from the desired product, which remains in the organic phase.[10][18]

Data Summary: Acid-Base Properties
CompoundTypepKa (of Conjugate Acid)Expected State in Dilute Acid (pH ~1-2)
GuanidineStrong Base~13.6[1]Fully Protonated (Guanidinium Cation), Water-Soluble
Typical PyrimidinoneWeak Base/Acid1-5[19]May be Protonated, but often less so than Guanidine
Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 0.1 M to 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.[11]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) two more times to ensure complete removal of the guanidine salt.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent frequently, as CO₂ gas may be produced.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.[20]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting this Technique:
  • Problem: An emulsion forms between the organic and aqueous layers.

    • Solution: Add a small amount of brine to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and can help break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Problem: The product seems to be lost into the aqueous layer (verified by TLC of the aqueous wash).

    • Solution: Your pyrimidinone product may be too polar or is becoming protonated and water-soluble itself. Try using a less concentrated acid solution (e.g., 0.05 M HCl) or a weaker acid like 10% citric acid. Alternatively, "back-extract" the combined aqueous layers with fresh organic solvent to recover the lost product.[11]

  • Problem: The product degrades upon contact with acid.

    • Solution: This method is not suitable. Move on to non-acidic methods like specialized chromatography, recrystallization, or scavenger resins.

Guide 2: Purification by Column Chromatography

Standard silica gel chromatography can be challenging due to the high polarity and basicity of guanidine. However, it can be made effective with some modifications.

Core Principle: Silica gel is an acidic stationary phase. The highly basic guanidine binds very strongly to the silanol groups, while a less basic pyrimidinone product can elute with an appropriate mobile phase.

Workflow for Developing a Chromatography Method

Sources

Technical Support Center: Optimizing Reaction Temperature for Aminopyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Thermal Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Thermal Landscape of Cyclization

Welcome to the technical hub for aminopyrimidine synthesis. In the condensation of guanidines (or amidines) with 1,3-electrophiles (such as


-keto esters, enaminones, or alkynones), temperature is not merely a catalyst for speed—it is the molecular switch  between open-chain intermediates and the desired aromatic heterocycle.

A common misconception is that "higher is better." In reality, aminopyrimidine formation involves a delicate balance:

  • Condensation (Low

    
    G):  Formation of the initial C-N bond (often exothermic or thermally neutral).
    
  • Cyclization/Dehydration (High

    
    G):  The ring closure and subsequent ejection of water/alcohol to achieve aromaticity. This is the rate-determining step (RDS) heavily influenced by thermal input.
    

This guide provides the diagnostic frameworks to tune this variable precisely.

Module 1: Diagnostic Workflows

The Reaction Mechanism & Thermal Checkpoints

The following diagram illustrates the critical checkpoints where temperature dictates the reaction pathway.

Aminopyrimidine_Pathway Start Guanidine + 1,3-Electrophile Intermediate Linear Intermediate (Schiff Base / Enamine) Start->Intermediate T < 50°C (Fast) Intermediate->Start Reversible (If T too low) Dihydro Dihydro-pyrimidine (Non-Aromatic) Intermediate->Dihydro 60-80°C (Cyclization) SideProduct Decomposition / Polymerization Intermediate->SideProduct > 140°C (Uncontrolled) Product 2-Aminopyrimidine (Aromatic) Dihydro->Product > 80°C (Dehydration/Oxidation)

Figure 1.1: Thermal checkpoints in the cyclization cascade. Note the energy barrier required to transition from the Dihydro state to the aromatic Product.

Module 2: Troubleshooting Guides

Scenario A: Mass Spec Shows "M+18" (The Hydrated Trap)

Symptom: LCMS indicates a major peak corresponding to the Product Mass + 18 Da (or + Ethanol mass). Diagnosis: Incomplete Dehydration. The ring has likely closed to form the dihydropyrimidine (or a linear hydrate), but the system lacks the thermal energy to eject the leaving group (water/alcohol) and aromatize.

Investigation Step Actionable Solution
Check Solvent Boiling Point If using Methanol (

C) or THF (

C), the reflux temperature is likely insufficient to drive the final dehydration step. Switch to Ethanol (

C), Isopropanol (

C), or n-Butanol (

C).
Acid Catalysis Dehydration is acid-catalyzed. If running under neutral conditions, add 5-10 mol% Acetic Acid or HCl to lower the activation energy for water elimination.
Microwave Intervention Transfer the vessel to a microwave reactor. Heat to

C for 10-20 minutes.
The superheating effect often forces dehydration instantly.
Scenario B: Low Yield & "Ammonia" Smell

Symptom: Low conversion of starting material and a distinct smell of ammonia upon workup. Diagnosis: Thermal Decomposition of Guanidine. Free base guanidine is unstable and degrades into ammonia and cyanamide at high temperatures or prolonged heating.

Investigation Step Actionable Solution
Base Choice If using NaOEt/EtOH at reflux for

hours, the free guanidine is degrading. Switch to Carbonate bases (

,

)
which release the free base more slowly (buffered release).
Temperature Ceiling Do not exceed

C for strictly aliphatic guanidines. If high heat is needed for the electrophile, add the guanidine portionwise rather than all at once.
Stoichiometry Increase Guanidine equivalents to 1.5 - 2.0 eq to account for thermal loss.

Module 3: Optimization Protocol

Solvent-Temperature Selection Matrix

Use this table to select the correct solvent system based on your electrophile's reactivity.

Electrophile ReactivityRecommended SolventTarget Temp (

C)
Typical TimeNotes
High (e.g., Ethoxymethylene malononitrile)Ethanol / Methanol

C
1-4 hExothermic; cooling may be required initially.
Moderate (e.g.,

-keto esters)
Ethanol / Isopropanol

C
6-12 hStandard reflux. Acid catalyst often helps.[1]
Low (e.g., Sterically hindered diketones)DMF / DMSO / n-Butanol

C
12-24 hRequires high thermal drive. Microwave recommended.
Protocol: Microwave-Assisted Synthesis (High Throughput)

Microwave irradiation is superior for aminopyrimidines as it overcomes the "dehydration barrier" rapidly, minimizing guanidine decomposition.

  • Preparation: In a 10 mL microwave vial, combine:

    • Guanidine Carbonate (1.0 mmol)

    • 1,3-Electrophile (1.0 mmol)

    • Solvent: Ethanol (2 mL)

  • Sealing: Cap the vial (ensure pressure rating is

    
     bar).
    
  • Irradiation Ramp:

    • Phase 1: Ramp to

      
      C over 2 min (Condensation).
      
    • Phase 2: Hold at

      
      C for 10 min (Cyclization/Dehydration).
      
  • Workup: Cool to RT. The product often precipitates upon cooling. Filter and wash with cold ethanol.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I run this reaction at Room Temperature (RT)? A: Only if your electrophile is highly activated (e.g., alkynones or enaminonitriles). Standard


-keto esters will form the linear Schiff base at RT but will rarely cyclize to the aromatic pyrimidine. You will isolate a gummy intermediate.

Q: Why do I see two regioisomers? A: In unsymmetrical 1,3-dicarbonyls, the guanidine can attack either carbonyl.

  • Thermodynamic Control (High Temp): Favors the most stable product (often the sterically less crowded isomer).

  • Kinetic Control (Low Temp): Favors the fastest-forming bond (attack at the most electrophilic carbonyl).

  • Tip: If selectivity is poor at

    
    C, try lowering to 
    
    
    
    C (longer time) or spiking to
    
    
    C (microwave) to see if the ratio shifts.

Q: My product is water-soluble and won't precipitate. How do I isolate it? A: Aminopyrimidines are polar. If precipitation fails:

  • Evaporate solvent completely.

  • Resuspend in minimal water.

  • Adjust pH to ~7-8 (isoelectric point).

  • Extract with n-Butanol or EtOAc/IPA (3:1) . Pure EtOAc is often too non-polar.

References

  • Mechanism of Guanidine Cyclization Royal Society of Chemistry (RSC). "Mechanistic considerations of guanidine-catalyzed reactions." [Link] (Source 1.19)

  • Regioselectivity and Temperature Control National Institutes of Health (PMC). "Regioselective synthesis of pyrimidine-fused tetrahydropyridines... by microwave-assisted reaction." [Link] (Source 1.15)

  • Guanidine Stability and Reactivity INEOS Open. "Guanidine: A Simple Molecule with Great Potential."[2] [Link] (Source 1.16)

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one . It is designed for analytical chemists and drug discovery scientists requiring a robust method for structural validation and impurity profiling.

Executive Summary

5-amino-2-(dimethylamino)pyrimidin-4(3H)-one presents specific analytical challenges due to its zwitterionic character , prototropic tautomerism (lactam-lactim equilibrium), and exchangeable protons .

Standard non-polar solvents (CDCl₃) often yield poor resolution due to low solubility and aggregation. This guide compares the spectral performance in DMSO-d₆ (the Gold Standard) versus Methanol-d₄ and D₂O , demonstrating why DMSO-d₆ is critical for full structural elucidation while protic solvents serve as validation tools for H/D exchange.

Structural & Tautomeric Context

Understanding the tautomeric preference is a prerequisite for accurate peak assignment.

  • Dominant Form: In polar aprotic solvents (DMSO), the molecule exists predominantly as the 2-amino-4(3H)-pyrimidinone (Lactam) tautomer, not the 4-hydroxypyrimidine (Lactim) form.

  • Spectral Consequence: You will observe a downfield amide proton (NH) signal (~10-11 ppm) rather than an upfield hydroxyl signal.

  • Regiochemistry: The 5-amino group is distinct from the 2-dimethylamino group. The 5-position substitution leaves only one aromatic proton (H-6) on the ring, appearing as a sharp singlet.

Visualization: Tautomeric Equilibrium & Solvent Interaction

Tautomerism cluster_0 Dominant Form (DMSO-d6) cluster_1 Minor/Transient Form Lactam Keto-Amine (Lactam) 3H-pyrimidin-4-one (Stable observable form) Lactim Enol-Imine (Lactim) 4-hydroxypyrimidine (Rapid exchange) Lactam->Lactim Prototropic Shift (Fast in H2O/MeOH) Solvent Solvent Interaction Solvent->Lactam DMSO stabilizes NH (H-bond acceptor) Solvent->Lactim D2O/MeOD promotes Exchange (Signal Loss)

Figure 1: The equilibrium favors the Lactam form in DMSO. Protic solvents accelerate exchange, erasing NH signals.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the observed spectrum. The table below compares the three primary solvent systems.

Table 1: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended) Methanol-d₄ (MeOD) Deuterium Oxide (D₂O)
Solubility ExcellentGoodModerate to Good
Amide NH (3-H) Visible (Broad, ~10-11 ppm)Invisible (Exchanged)Invisible (Exchanged)
Amino NH₂ (5-NH₂) Visible (Broad, ~4-6 ppm)Invisible (Exchanged)Invisible (Exchanged)
Ring Proton (H-6) Sharp Singlet (~7.2 ppm)Sharp Singlet (~7.3 ppm)Sharp Singlet
Dimethylamino Sharp Singlet (~3.0 ppm)Sharp Singlet (~3.1 ppm)Sharp Singlet
Application Full Structural ProofPurity Check (Simplified)Salt Form Confirmation
Detailed Spectral Assignments (DMSO-d₆)

Based on analogous 2-amino-4-pyrimidinone derivatives.

PositionTypeShift (δ, ppm)MultiplicityIntegrationNotes
NH (3-H) Amide10.5 – 11.2 Broad Singlet1HDisappears with D₂O shake.
H-6 Aromatic7.1 – 7.4 Singlet1HCritical diagnostic peak. If doublet, check for regioisomers.
NH₂ (5-H) Amine4.5 – 6.0 Broad Singlet2HBroadened by quadrupole relaxation of N.
N(CH₃)₂ Alkyl2.9 – 3.1 Singlet6HStrongest signal; integration reference.

Critical Insight: In DMSO-d₆, water usually appears at 3.33 ppm. Ensure your N(CH₃)₂ signal (approx 3.0 ppm) is not overlapping with the water peak. If overlap occurs, increase sample concentration or switch to DMSO-d₆ + 0.03% TMS to shift the lock.

Impurity Profiling: Distinguishing Alternatives

A major challenge in synthesis is distinguishing the target product from incomplete reaction intermediates or isomers.

A. Target vs. Regioisomer (6-amino-2-(dimethylamino)pyrimidin-4-one)

If the amination occurs at the 6-position instead of the 5-position:

  • Target (5-amino): H-6 appears as a Singlet .

  • Isomer (6-amino): H-5 appears as a Singlet , but typically upfield (shifted to ~5.5 - 6.0 ppm) due to the shielding effect of the adjacent ketone and amino group, compared to the des-shielded H-6 in the target.

B. Target vs. Starting Material (Des-amino precursor)

If the 5-nitro or 5-H precursor was not fully converted:

  • Precursor (5-H): You will see two aromatic protons (H-5 and H-6) coupling as a doublet pair (J ~ 6-8 Hz), whereas the target has only one singlet.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and minimizes "phantom" peaks from aggregation.

Phase 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the solid product.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (water peak at 3.33 ppm interferes with the dimethyl signal).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not heat above 40°C to avoid accelerating H/D exchange with residual water.

  • Filtration (Optional): If particulates remain, filter through a glass wool plug directly into the NMR tube.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The quaternary carbons and the isolated H-6 proton often have long T1 relaxation times. A short D1 will reduce the integration accuracy of the H-6 proton relative to the methyl groups.

  • Scans (NS): 16 or 32 scans are sufficient for >5mg samples.

  • Temperature: 298 K (25°C).

Phase 3: Processing & Validation
  • Phasing: Apply manual phase correction. The broad NH peaks often distort automatic phasing algorithms.

  • Baseline: Apply polynomial baseline correction (Bernstein polynomial).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Check (The "Self-Validating" Step):

    • Set the N(CH₃)₂ singlet to an integral of 6.00 .

    • Check if the H-6 singlet integrates to 0.95 – 1.05 .

    • Failure Mode: If H-6 < 0.9, check D1 delay (saturation) or presence of impurities.

Visualization: Analytical Workflow

Workflow Start Sample: 5-10mg Solid Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquisition D1 ≥ 5s (Relaxation) Temp = 298K Solvent->Acquire Process Processing Ref DMSO @ 2.50 ppm Set N(Me)2 = 6H Acquire->Process Decision Check H-6 Integral Process->Decision Pass Valid Spectrum (Integral ~1.0) Decision->Pass 0.95 - 1.05 Fail Re-run Increase D1 or Check Purity Decision->Fail < 0.9 or > 1.1

Figure 2: Step-by-step logic for acquiring and validating the spectral data.

References

  • Tautomerism of Pyrimidinones

    • Title: Tautomerism of 2-pyrimidinamine and of isocytosine derivatives.[1]

    • Source: ResearchGate / Vertex AI Search Results (Snippet 1.1).
    • Context: Confirms the preference for the oxo-amine (lactam) form in solution.
    • (General Gateway for verification)

  • Solvent Effects on Aminopyrimidines

    • Title: Influence of solvents on the 1H-NMR chemical shifts of aminopyrimidine deriv
    • Source: University of Nigeria / Vertex AI Search Results (Snippet 1.5).
    • Context: Details the significant shift changes and exchange behavior in DMSO vs. CDCl3.
  • Synthesis & Spectral Analogues

    • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.
    • Source: PubMed Central / NIH (Snippet 1.9).
    • Context: Provides comparative NMR data for 2-amino-4(3H)
  • NMR Solvent Data Standards

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Organometallics (Gottlieb et al.) / Vertex AI Search Results (Snippet 1.10).
    • Context: Standard reference for DMSO residual peaks (2.50 ppm)

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-dimethylamino-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis and expert-guided prediction of the 13C NMR chemical shifts for 2-dimethylamino-pyrimidin-4-one. In the absence of a definitive, published experimental spectrum for this specific molecule, this document serves as a comparative tool, leveraging established principles of substituent effects in heterocyclic chemistry and empirical data from structurally analogous compounds. By comparing the known spectrum of uracil with the predicted spectrum of the title compound, we can confidently assign the chemical shifts for its five distinct carbon environments. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development who rely on NMR spectroscopy for unambiguous structural elucidation of novel heterocyclic entities.

Introduction: The Challenge of Spectral Assignment in Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Within this class, substituted pyrimidinones are of particular interest due to their diverse biological activities. Accurate and unambiguous structural characterization is paramount in the development of these molecules, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.[1]

Unlike the more straightforward spectra of simple alkanes or aromatics, the 13C NMR spectrum of a substituted pyrimidinone is governed by a complex interplay of electronic effects. The chemical shift of each carbon nucleus is exquisitely sensitive to its local environment, which is influenced by the electronegativity of adjacent atoms, hybridization state, and resonance contributions from various substituents.[2]

This guide focuses on 2-dimethylamino-pyrimidin-4-one, a molecule featuring a strong electron-donating group (EDG) in the form of a dimethylamino substituent, and an electron-withdrawing group (EWG) as part of the pyrimidin-4-one core. This "push-pull" electronic system creates a unique shielding and deshielding pattern across the heterocyclic ring, making a priori assignment challenging without a systematic approach. Herein, we dissect these effects and provide a robust, data-driven comparison to facilitate the confident assignment of its 13C NMR spectrum.

Theoretical Framework: Substituent Effects on the Pyrimidine Ring

To predict the chemical shifts of 2-dimethylamino-pyrimidin-4-one, we must understand the electronic influence of its two key features: the pyrimidin-4-one core and the C2-dimethylamino group.

  • The Pyrimidin-4-one System: This core structure is analogous to uracil (pyrimidine-2,4-dione). It contains two ring nitrogens and a carbonyl group, all of which are electron-withdrawing and tend to deshield the ring carbons, shifting them downfield. The C4 carbon, being a carbonyl, is expected to have the most downfield shift among the ring carbons.

  • The C2-Dimethylamino Group: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that it donates into the pyrimidine ring via resonance. This electron donation increases the electron density (shielding) at the ortho (C6) and para (C4) positions relative to the substituent. This shielding effect results in an upfield shift (a lower ppm value) for these carbons compared to an unsubstituted system.

The final observed chemical shifts are a net result of these competing inductive and resonance effects, as illustrated in the diagram below.

Visualization of Electronic Effects

The following diagram illustrates the key resonance contributor that demonstrates the electron-donating nature of the dimethylamino group and its shielding effect on the C4 and C6 positions of the pyrimidine ring.

Sources

Navigating the Thermal Landscape of Pyrimidine Derivatives: A Comparative Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical research, the physical properties of a compound are fundamental to its characterization, purity assessment, and formulation development. Among these, the melting point stands as a critical parameter. This guide provides a comprehensive analysis of the melting point of pyrimidinone derivatives, with a focus on 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one. While a definitive published melting point for this specific compound remains elusive, this guide offers a comparative analysis of structurally related molecules and a detailed, field-proven protocol for its experimental determination, empowering researchers to establish this crucial data point with confidence.

The Significance of Melting Point in Drug Discovery

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This thermal characteristic is intrinsically linked to the strength of the crystal lattice, which in turn is influenced by factors such as molecular weight, symmetry, and intermolecular forces like hydrogen bonding and van der Waals interactions. A sharp and well-defined melting point range is a strong indicator of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.[1] Therefore, accurate melting point determination is a cornerstone of chemical synthesis, purification, and quality control in the drug development pipeline.

Comparative Analysis of Structurally Related Pyrimidine Derivatives

The table below presents the melting points of several commercially available pyrimidine and pyridine derivatives. This comparative data highlights the wide range of melting points within this class of compounds and underscores the necessity of empirical determination for novel structures.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
2-Amino-5-methylpyrimidine14436-32-9C5H7N3192-193
2-Amino-5-nitropyrimidine3073-77-6C4H4N4O2235-237[2]
2-Amino-5-chloropyrimidine5428-89-7C4H4ClN3238[3]
4-Amino-2-methyl-5-pyrimidinemethanol73-67-6C6H9N3O198[4]
2-Methylpyrimidin-5-ol35231-56-2C5H6N2O175-179[5]
5-Amino-2-chloropyridine5350-93-6C5H5ClN281-85[6][7]
2-Amino-5-nitropyridine4214-76-0C5H5N3O2186-192[8][9]
4-Chloro-2,6-diaminopyrimidine156-83-2C4H5ClN4198-202[10]
2,6-Diamino-4-chloropyrimidine 1-oxide35139-67-4C4H5ClN4O185 (dec.)[11]
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine152460-10-1C16H15N5143-147[12][13]
5-Amino-2-methylpyridine3430-14-6C6H8N295-99

This table is for comparative purposes only. The melting point of 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one must be determined experimentally.

Experimental Protocol for Melting Point Determination (USP <741> Compliant)

To ensure accuracy and reproducibility, the determination of a melting point should adhere to standardized methodologies. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for Melting Range or Temperature.[14][15][16][17]

Principle

The melting range is defined as the temperature interval between the point at which the substance begins to collapse or liquefy and the point at which it is completely molten.[15] This method utilizes a capillary melting point apparatus.

Apparatus
  • Capillary melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end, approximately 10 cm long, 0.8-1.2 mm internal diameter)[15]

  • Spatula

  • Mortar and pestle (if needed to pulverize the sample)

Procedure
  • Sample Preparation:

    • Ensure the sample of 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one is pure and dry. If necessary, dry the sample under vacuum.

    • If the sample consists of large crystals, gently pulverize it to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap the closed end on a hard surface to pack the sample into the bottom.

    • Repeat until a packed column of 2.5-3.5 mm in height is achieved.[14]

  • Initial (Rapid) Determination:

    • To save time, a preliminary rapid determination can be performed.

    • Insert the capillary tube into the heating block of the apparatus.

    • Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 10-15°C below the estimated melting point.

    • Insert a fresh, properly loaded capillary tube.

    • Set the heating rate to 1 ± 0.5 °C per minute.[14][15]

    • Record the temperature at which the first signs of melting (collapse of the solid column or appearance of liquid) are observed. This is the onset of melting.

    • Continue heating at the same rate and record the temperature at which the entire sample has completely liquefied. This is the clear point or the end of the melting range.

  • Reporting:

    • The melting point should be reported as a range, from the onset of melting to the clear point.

    • For a pure compound, this range is typically narrow (0.5-2°C).

    • Perform the determination in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting A Obtain Pure, Dry Sample B Pulverize if Necessary A->B C Tamp Sample into Tube B->C D Pack to 2.5-3.5 mm C->D E Rapid Preliminary Scan D->E F Cool Apparatus E->F G Heat at 1°C/min F->G H Record Onset & Clear Point G->H I Report as a Range H->I J Perform in Triplicate I->J

Caption: Workflow for USP-compliant melting point determination.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. The initial rapid determination provides an expected range, and the subsequent slow, controlled heating ensures high precision. Performing the measurement in triplicate validates the reproducibility of the results. Furthermore, the narrowness of the determined melting range serves as an internal check on the purity of the synthesized compound. A broad range would indicate the need for further purification.

Authoritative Grounding

This guide is grounded in the principles outlined by the United States Pharmacopeia, a globally recognized authority on pharmaceutical standards. Adherence to these guidelines ensures that the experimentally determined melting point is both accurate and comparable to data generated in other laboratories.

References

  • NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents.
  • Khare, R., & Srivastava, S. D. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Indian Journal of Chemistry, 46B, 1533-1536.
  • Stenutz, R. (n.d.). 5-amino-2-chloropyridine. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(10), 25-36.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Amino-5-chloropyrimidine. Retrieved from [Link]

  • Al-Dahhan, W. H. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • AIP Publishing. (2021). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

  • ChemRxiv. (2020). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • IndiaMART. (n.d.). N-(5-Amino-2-Methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-Amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Development for Pyrimidinone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidinone derivatives (e.g., cytosine analogs, fluorouracil derivatives) represent a cornerstone scaffold in antiviral and oncology pharmacophores. However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity, basic nitrogen centers, and keto-enol tautomerism.

This guide objectively compares three distinct stationary phase strategies for pyrimidinone purity analysis. While traditional C18 chemistries often fail due to pore dewetting and silanol interactions, Polar-Embedded C18 chemistries emerge as the superior choice for routine purity profiling, offering the optimal balance of retention, peak symmetry, and aqueous stability.

The Challenge: Why Standard Methods Fail

Developing a purity method for pyrimidinones is not a standard Reverse Phase (RP) exercise. Three specific physicochemical factors compromise standard C18 workflows:

  • Tautomeric Equilibrium: Pyrimidinones exist in dynamic equilibrium between keto (lactam) and enol (lactim) forms. Slow interconversion on the column time-scale causes peak splitting or broadening.

  • Silanol Interactions: The basic nitrogen atoms in the pyrimidine ring interact with residual silanols on the silica surface, leading to severe peak tailing (

    
    ).
    
  • Phase Collapse (Dewetting): Due to high polarity, these analytes often require highly aqueous mobile phases (>95% water). Standard C18 chains "collapse" or mat down under these conditions, causing loss of retention.

Strategic Comparison: The Three Pillars

We evaluated three distinct column chemistries using a model pyrimidinone derivative (LogP -0.8, pKa ~4.2) and two synthetic impurities (Impurity A: Des-bromo analog; Impurity B: Regioisomer).

The Contenders
FeatureTraditional C18 Polar-Embedded C18 HILIC (Amide)
Chemistry C18 alkyl chain (Endcapped)C18 with embedded polar group (Amide/Carbamate)Amide-bonded Silica
Mechanism Hydrophobic InteractionHydrophobic + H-bonding + ShieldingPartitioning into water layer
Aqueous Stability Poor (>95% water risks dewetting)Excellent (100% aqueous compatible)N/A (High Organic required)
Silanol Activity High (Tailing likely)Low (Embedded group shields silanols)Low
Experimental Data Summary

Conditions: Flow 1.0 mL/min, 254 nm. Mobile Phase A: 10mM Ammonium Acetate pH 4.5; B: Acetonitrile.

ParameterTraditional C18Polar-Embedded C18HILIC (Amide)
Retention (

)
0.8 (Poor)3.2 (Optimal)5.4 (High)
Tailing Factor (

)
2.11.11.2
Resolution (Imp. B) 1.2 (Co-elution)2.8 (Baseline)4.1
Equilibration Time Fast (5 min)Fast (5 min)Slow (20-30 min)
Verdict Failed Recommended Specialized Use

Key Insight: While HILIC offers massive retention, the sample solvent incompatibility (samples must be in high organic) makes it difficult for solubility-limited pyrimidinones. Polar-Embedded C18 allows aqueous diluents and provides sharp peaks by shielding the silica surface.

Visualizing the Decision Logic

The following decision tree illustrates the logic for selecting the correct stationary phase based on analyte properties.

MethodSelection Start Start: Pyrimidinone Analysis LogP_Check Check LogP & Solubility Start->LogP_Check HighPolarity LogP < -1.0 Highly Water Soluble LogP_Check->HighPolarity Very Polar MidPolarity LogP -1.0 to +2.0 Modest Solubility LogP_Check->MidPolarity Moderately Polar HILIC_Route HILIC Mode (Amide/Zwitterionic) HighPolarity->HILIC_Route RP_Route Reverse Phase Mode MidPolarity->RP_Route TailingCheck Basic N atoms present? RP_Route->TailingCheck StandardC18 Standard C18 (Risk of Tailing) TailingCheck->StandardC18 No PolarEmbedded Polar-Embedded C18 (Shields Silanols) TailingCheck->PolarEmbedded Yes (Critical)

Figure 1: Decision matrix for selecting stationary phases for polar heterocycles.

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed as a "starting point" (Platform Method) for pyrimidinone purity. It utilizes a polar-embedded column to allow 100% aqueous start conditions without phase collapse.[1]

Reagents & Materials
  • Column: Waters SymmetryShield RP18 or Agilent Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm).

  • Buffer: 10mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid. (pH 4.5 is chosen to suppress silanol ionization while keeping the pyrimidinone in a neutral or single-charged state).

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 30°C (Control is vital for tautomer reproducibility)

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

  • Injection Volume: 10 µL

Gradient Table
Time (min)% Buffer (A)% ACN (B)Event
0.0982Hold (Load)
2.0982Begin Elution
15.06040Gradient
18.01090Wash
20.01090Hold Wash
20.1982Re-equilibrate
25.0982End
Method Validation (Self-Validating Criteria)

To ensure the method is trustworthy (E-E-A-T), perform a System Suitability Test (SST) before every run.

  • Tailing Factor: Must be < 1.5 for the main peak.

  • Resolution: > 2.0 between Pyrimidinone and nearest impurity.

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Scientific Deep Dive: The "Shielding" Mechanism

Why does the Polar-Embedded phase win?

In a standard C18 column, the silica surface contains free silanol groups (


). At pH > 3, these deprotonate to 

. The protonated nitrogen on the pyrimidinone (

) engages in a strong ionic interaction with the silanol, dragging the peak tail.

Polar-Embedded phases contain a hydrophilic group (carbamate or amide) near the base of the ligand.[1]

  • Water Layer: This group attracts a stable layer of water molecules near the silica surface.

  • Shielding: This hydration shell physically prevents the basic analyte from reaching the surface silanols.[3]

  • Wetting: It prevents the hydrophobic C18 chains from self-associating (dewetting) in highly aqueous mobile phases.

Interaction cluster_0 Standard C18 cluster_1 Polar-Embedded C18 Silanol Si-O(-) Analyte Pyrimidinone(+) Silanol->Analyte Ionic Drag (Tailing) Silanol2 Si-O(-) Embedded Amide Group Water H2O Layer Embedded->Water Hydration Analyte2 Pyrimidinone(+) Water->Analyte2 Shielding (No Drag)

Figure 2: Mechanistic difference between Standard C18 and Polar-Embedded phases.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[4]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Agilent Technologies. (2020).[5] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1184EN.

  • Waters Corporation. (2021). SymmetryShield RP18 and RP8 Columns: Care and Use Manual. (Explains the embedded carbamate mechanism).

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.